Cyclopentolate Hydrochloride
Descripción
This compound is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, this compound blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for mydriasis.
See also: Cyclopentolate (has active moiety) ... View More ...
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopentolate Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of cyclopentolate (B1215867) hydrochloride, a synthetic antimuscarinic agent. The focus is on its molecular interactions, receptor binding profile, and the physiological consequences of its activity, particularly within an ophthalmological context.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Cyclopentolate hydrochloride functions as a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It exerts its pharmacological effects by reversibly blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors.[2][4][5] In the parasympathetic nervous system, which governs "rest and digest" functions, ACh binding to mAChRs on smooth muscle cells initiates a signaling cascade that leads to muscle contraction.[6][7]
In the eye, parasympathetic stimulation causes contraction of two key muscles:
-
Iris Sphincter Muscle: ACh binding to M3 muscarinic receptors on this muscle causes it to contract, resulting in pupillary constriction (miosis).[2][5]
-
Ciliary Muscle: ACh-mediated contraction of the ciliary muscle, also via M3 receptors, relaxes the zonular fibers, allowing the lens to become more convex to focus on near objects (accommodation).[4][5][8]
Cyclopentolate competitively inhibits these actions. By occupying the ACh binding site on the mAChRs of the iris sphincter and ciliary body, it prevents muscle contraction.[2][9] This blockade results in two primary clinical effects:
-
Mydriasis: Relaxation of the iris sphincter muscle leads to dilation of the pupil.[5][8][10]
-
Cycloplegia: Paralysis of the ciliary muscle results in the loss of accommodation, fixing the eye for distant vision.[5][8][10]
Receptor Binding Profile and Selectivity
Cyclopentolate exhibits differential affinity for the five subtypes of muscarinic receptors (M1-M5). Quantitative analysis via radioligand binding assays has determined its inhibitor constants (Ki), which indicate the concentration required to occupy 50% of the receptors. The lower the Ki value, the higher the binding affinity. Cyclopentolate shows a marked preference for M1 and M3 subtypes over the M2 subtype.[11]
| Receptor Subtype | Inhibitor Constant (Ki) | Reference |
| M1 | 1.62 nM | [11] |
| M2 | 27.5 nM | [11] |
| M3 | 2.63 nM | [11] |
| Circular Ciliary Muscle (pKB) | 7.8 | [12][13] |
Note: The pKB value is the negative logarithm of the antagonist's dissociation constant, providing a measure of functional antagonism.
This selectivity profile is consistent with its primary site of action in the eye, as the M3 receptor is the predominant subtype mediating the contraction of the iris sphincter and ciliary muscles.
Post-Receptor Signaling Pathway Blockade
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.[7]
-
M1 and M3 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in initiating smooth muscle contraction.
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
As an antagonist, cyclopentolate does not activate these pathways. Instead, it prevents acetylcholine from initiating this Gq/11-mediated cascade in ocular smooth muscle, thereby inhibiting the downstream Ca2+ mobilization required for contraction.
Pharmacokinetic and Pharmacodynamic Profile
The clinical utility of cyclopentolate is defined by its rapid onset and relatively short duration of action compared to other antimuscarinics like atropine.[2][14] Systemic absorption can occur following topical ophthalmic administration.[8][15]
| Parameter | Value | Reference(s) |
| Maximal Mydriasis Onset | 30 - 60 minutes | [4][10] |
| Maximal Cycloplegia Onset | 25 - 75 minutes | [10][14] |
| Duration of Cycloplegia | 6 - 24 hours | [10][14] |
| Duration of Mydriasis | Recovery typically within 24 hours, but may take several days | [8][10][14] |
| Peak Plasma Concentration (Topical) | ~3 ng/mL (within 30 minutes) | [15] |
| Mean Systemic Elimination Half-Life | 111 minutes | [15] |
Experimental Protocols
The characterization of cyclopentolate's mechanism relies on established pharmacological assays.
This assay quantifies the affinity of a test compound (cyclopentolate) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[16][17]
Methodology:
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is used for all dilutions and incubations.
-
Competition Binding:
-
A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is added to assay tubes.[17][18]
-
Increasing concentrations of unlabeled this compound (the "cold" competitor) are added to the tubes.
-
Control tubes include "total binding" (radioligand only) and "non-specific binding" (radioligand plus a saturating concentration of a non-labeled antagonist like atropine).
-
-
Incubation: The prepared cell membranes are added to the tubes, and the mixture is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[18]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the free radioligand in the solution.[18]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on each filter, corresponding to the bound ligand, is measured using a liquid scintillation counter.[18]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of cyclopentolate.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of cyclopentolate that inhibits 50% of the specific binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For antimuscarinics, this often involves isolated tissue bath experiments.[19]
Brief Methodology:
-
A piece of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or rabbit vas deferens) is suspended in an organ bath containing a physiological salt solution.
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.
-
The tissue is then incubated with a fixed concentration of cyclopentolate for a set period.
-
A second concentration-response curve to the agonist is generated in the presence of cyclopentolate.
-
An antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 or pKB value).
Conclusion
The mechanism of action of this compound is centered on its function as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M1 and M3 subtypes.[11] By blocking the binding of acetylcholine in the iris sphincter and ciliary muscles, it prevents the Gq/11-mediated signaling required for contraction, resulting in mydriasis and cycloplegia.[8][10] Its pharmacokinetic profile of rapid onset and moderate duration makes it a valuable and widely used agent for diagnostic procedures in ophthalmology.[4][10]
References
- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cyclogyl (cyclopentolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Articles [globalrx.com]
- 10. drugs.com [drugs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pi.bausch.com [pi.bausch.com]
- 15. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cyclopentolate Hydrochloride: A Technical Guide to its Muscarinic Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic tertiary amine antimuscarinic agent widely utilized in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] These actions are crucial for various diagnostic and therapeutic procedures, including refraction and ophthalmoscopy.[2] The pharmacological basis of cyclopentolate's clinical utility lies in its competitive antagonism of acetylcholine (B1216132) at muscarinic receptors within the eye.[3][4] This in-depth guide provides a comprehensive overview of the muscarinic receptor antagonist activity of cyclopentolate hydrochloride, detailing its binding affinity, functional potency, the underlying signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. In the eye, this antagonism specifically affects the sphincter muscle of the iris and the ciliary body.[3] Blockade of muscarinic receptors in the iris sphincter muscle leads to its relaxation, resulting in mydriasis.[3] Simultaneously, antagonism at the ciliary muscle prevents its contraction, leading to cycloplegia, the paralysis of accommodation.[3]
Muscarinic Receptor Subtypes and Signaling Pathways
There are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to smooth muscle contraction.[5][6][7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes.
References
- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 2. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Technical Guide to the Pharmacological Profile of Cyclopentolate Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of cyclopentolate (B1215867) hydrochloride, a synthetic tertiary amine antimuscarinic agent. It is primarily utilized in ophthalmic practice for its potent mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects, which are essential for diagnostic eye examinations and certain surgical procedures. This guide details its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, its pharmacodynamic and pharmacokinetic properties, key experimental protocols for its evaluation, and its clinical profile. All quantitative data are summarized in tabular format for clarity, and critical pathways and workflows are visualized using diagrams.
Introduction
Cyclopentolate hydrochloride, chemically known as 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, is a cornerstone medication in ophthalmology.[1][2] As a parasympatholytic agent, it functions similarly to atropine (B194438) but with a more rapid onset and shorter duration of action, making it preferable for routine diagnostic applications.[3][4] Its primary clinical utility lies in its ability to induce mydriasis and cycloplegia, facilitating thorough examinations of the retina, optic disc, and the accurate measurement of refractive errors.[5][6] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth look at the pharmacological characteristics of this widely used compound.
Mechanism of Action
Muscarinic Receptor Antagonism
This compound is a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[7][8] In the eye, postganglionic parasympathetic nerve fibers innervate the iris sphincter muscle and the ciliary muscle.[9] Acetylcholine released from these nerve endings normally binds to muscarinic receptors (predominantly M3 receptors), causing the iris sphincter to constrict (miosis) and the ciliary muscle to contract, allowing the lens to accommodate for near vision.[8]
Cyclopentolate blocks these muscarinic receptors, preventing ACh from binding.[3] This competitive inhibition leads to the relaxation of the iris sphincter muscle, resulting in pupil dilation (mydriasis), and the paralysis of the ciliary muscle, which prevents accommodation (cycloplegia).[4][5] The drug has been shown to be an antagonist at M1 and M5 muscarinic acetylcholine receptors and possesses an affinity for muscarinic receptors in the circular ciliary muscle, with a reported pKB value of 7.8.[7][10][11]
Signaling Pathway
The diagram below illustrates the antagonistic action of cyclopentolate at the neuromuscular junction of the iris sphincter muscle.
Caption: Cyclopentolate competitively blocks muscarinic receptors.
Pharmacodynamics
The primary pharmacodynamic effects of cyclopentolate are mydriasis and cycloplegia. The intensity and duration of these effects are influenced by the drug concentration and the degree of iris pigmentation, with heavily pigmented irides often requiring higher doses or more time to achieve the desired effect.[1][4]
Mydriatic and Cycloplegic Effects
-
Mydriasis: Dilation of the pupil, allowing for a wider view of the fundus.
-
Cycloplegia: Paralysis of the ciliary muscle, which inhibits accommodation and is crucial for obtaining an accurate "static" refraction, especially in children with latent hyperopia.[12]
Onset and Duration of Action
Cyclopentolate acts rapidly following topical administration.[1] Maximal mydriatic effects are typically observed within 30 to 60 minutes, while maximal cycloplegia occurs between 25 and 75 minutes.[5] Recovery from cycloplegia generally happens within 6 to 24 hours, though full recovery from mydriasis may take several days in some individuals.[1][4]
| Parameter | Value | Reference(s) |
| Maximal Mydriasis Onset | 30 - 60 minutes | [5] |
| Maximal Cycloplegia Onset | 25 - 75 minutes | [1][4][5] |
| Duration of Cycloplegia | 6 - 24 hours | [5][12] |
| Duration of Mydriasis | Up to 24 hours (can be several days) | [1][5][12] |
Pharmacokinetics
While administered topically, cyclopentolate is absorbed systemically through the conjunctiva, nasal mucosa (via the nasolacrimal duct), and potentially the gastrointestinal tract if swallowed.[7][13]
Absorption, Distribution, Metabolism, and Excretion
Systemic absorption can lead to side effects, particularly in infants and young children.[1][4] Studies measuring plasma concentrations after ocular application have provided insight into its systemic behavior. One study identified a second concentration peak in plasma after 2 hours, likely reflecting absorption from the gastrointestinal tract.[13]
| Parameter | Value | Subject Population | Reference(s) |
| Peak Plasma Concentration (Cmax) | ~ 3 ng/mL | 8 adult volunteers (1% solution) | [13] |
| Time to Peak Plasma Conc. (Tmax) | Within 30 minutes | 8 adult volunteers (1% solution) | [13] |
| Elimination Half-Life (t½) | ~ 111 minutes | 8 adult volunteers (1% solution) | [13] |
Key Experimental Protocols
Muscarinic Receptor Binding Affinity Assay (Radioligand Displacement)
To determine the affinity of cyclopentolate for muscarinic receptor subtypes (M1-M5), a competitive radioligand binding assay is commonly employed. This protocol outlines the general steps.[14][15]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype to isolate cell membranes.
-
Assay Setup: In a multi-well plate, combine the receptor membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., ³H-N-methylscopolamine).
-
Competitive Binding: Add varying concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the cyclopentolate concentration. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
In Vivo Assessment of Mydriasis and Cycloplegia
This protocol describes a typical clinical methodology to assess the pharmacodynamic effects of cyclopentolate eye drops.[9][16]
Methodology:
-
Subject Enrollment: Recruit healthy volunteers or patients, ensuring they meet inclusion/exclusion criteria. Obtain informed consent.
-
Baseline Measurements: Measure baseline pupil diameter (in millimeters, under controlled lighting) using a pupillometer and accommodative amplitude (in diopters) using a near-point rule or autorefractor.
-
Drug Administration: Instill a standardized dose (e.g., one drop of 1% this compound solution) into the conjunctival sac of one or both eyes. To minimize systemic absorption, pressure may be applied to the nasolacrimal sac for 2-3 minutes.[1]
-
Post-Dose Monitoring: At predefined time intervals (e.g., 15, 30, 45, 60, 90 minutes, and then hourly), repeat the measurements of pupil diameter and accommodative amplitude.
-
Recovery Phase: Continue measurements over a 24-hour period to determine the duration of action and time to full recovery.
-
Data Analysis: Plot the change in pupil diameter and accommodation against time to determine the onset of action, time to peak effect, and duration of mydriasis and cycloplegia.[17]
Caption: Workflow for clinical assessment of cycloplegia.
Clinical Profile
Therapeutic Indications
-
Refraction: To perform cycloplegic refraction for the accurate determination of refractive errors, particularly in pediatric patients.[18]
-
Ophthalmic Examination: To produce mydriasis for diagnostic examination of the fundus, retina, and other posterior structures of the eye.[6]
-
Uveitis: To prevent the formation of posterior synechiae (adhesions) and to reduce pain and inflammation associated with iritis and iridocyclitis.
Adverse Effects and Toxicology
Adverse effects can be local (ocular) or systemic, resulting from systemic absorption. Infants, young children, and the elderly are more susceptible to systemic toxicity.[1][4]
| Type | Common Adverse Effects | Reference(s) |
| Ocular | Burning/stinging upon instillation, blurred vision, photophobia, increased intraocular pressure, conjunctivitis. | [1][19] |
| Systemic (Anticholinergic) | Dry mouth, flushing, tachycardia, fever, urinary retention, diminished GI motility. | [1] |
| Central Nervous System (CNS) | Drowsiness, restlessness, ataxia, incoherent speech, disorientation, hallucinations, seizures. These are more common in children, especially with the 2% solution. | [1][2][4] |
Overdosage can lead to severe anticholinergic toxicity, including behavioral disturbances, tachycardia, hyperpyrexia, and in severe cases, coma and medullary paralysis.[1][12] Supportive care is the primary treatment for overdose.[1]
Conclusion
This compound is a fast-acting, potent muscarinic antagonist with a well-defined pharmacological profile. Its efficacy in inducing mydriasis and cycloplegia makes it an invaluable tool in ophthalmic diagnostics. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for systemic side effects is critical for its safe and effective clinical use and for the development of future anticholinergic agents.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 3. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 9. ijsre.com.ng [ijsre.com.ng]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 13. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. balijournalophth.id [balijournalophth.id]
- 17. Pharmacokinetics of topically applied cyclopentolate HCl and tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclopentolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent widely utilized in ophthalmology as a mydriatic and cycloplegic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis are presented, along with a thorough compilation of its physicochemical characteristics. Furthermore, this document elucidates its pharmacological effects through a detailed representation of its interaction with the muscarinic acetylcholine (B1216132) receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.
Chemical Properties of Cyclopentolate Hydrochloride
This compound is a white to off-white crystalline powder that is odorless.[1][2] It is known to be stable under normal conditions but is hygroscopic and should be stored in a cool, dry place protected from light and moisture.[1]
Physicochemical Data
A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₅NO₃·HCl | [1] |
| Molecular Weight | 327.85 g/mol | [3][4] |
| Melting Point | 135–141 °C | [2][4] |
| Solubility | Freely soluble in water and ethanol. Slightly soluble in acetone. Insoluble in ether. | [1][5][6] |
| pKa (Strongest Basic) | 8.42 | [7] |
| pH (1% aqueous solution) | 4.5–5.5 | [6] |
| Appearance | White to off-white crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(1-hydroxycyclopentyl)-2-phenylacetic acid, from phenylacetic acid and cyclopentanone. The second step is the esterification of this intermediate with a suitable amino alcohol, followed by salt formation.
Synthesis Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
References
- 1. CN106083615B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN106083615A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. Preparation method of this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2022036794A1 - Method for preparing single-dose this compound eye drop - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound [drugfuture.com]
In Vitro Characterization of Cyclopentolate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmology for its mydriatic and cycloplegic effects. A comprehensive understanding of its in vitro characteristics is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the in vitro characterization of cyclopentolate hydrochloride, detailing its mechanism of action, receptor binding affinity, and methodologies for its functional assessment, permeability, and cytotoxicity. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual representations of signaling pathways and experimental workflows are provided to facilitate comprehension.
Mechanism of Action
This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By binding to these receptors, it blocks the action of acetylcholine, a neurotransmitter responsible for various physiological processes, including the contraction of the iris sphincter muscle and the ciliary muscle of the eye.[1] This antagonism leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1]
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each linked to distinct signaling pathways.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By blocking these pathways, this compound effectively inhibits the cellular responses mediated by acetylcholine.
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades associated with muscarinic acetylcholine receptors.
Caption: Muscarinic receptor signaling pathways antagonized by cyclopentolate HCl.
Quantitative Data Presentation
The following tables summarize the available quantitative in vitro data for this compound.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| M1 | 1.62[3] |
| M2 | 27.5[3] |
| M3 | 2.63[3] |
| M4 | Data not available |
| M5 | Data not available |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Receptor Subtype | IC₅₀/EC₅₀ (nM) |
| cAMP Functional Assay | M2, M4 | Data not available |
| Calcium Flux Assay | M1, M3, M5 | Data not available |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%. EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response.
Table 3: In Vitro Permeability of this compound
| Assay Model | Apparent Permeability Coefficient (Papp) (cm/s) |
| Caco-2 | Data not available |
Papp (Apparent Permeability Coefficient): A measure of the rate at which a compound crosses a cell monolayer.
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| Human Corneal Epithelial Cells | MTT/LDH | Data not available |
| Human Conjunctival Epithelial Cells | MTT/LDH | Data not available |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound to muscarinic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the inhibition of cAMP production by M2 and M4 receptors.
Caption: Workflow for a cAMP functional assay.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the M2 or M4 muscarinic receptor subtype in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Cell Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells (except for the negative control) to stimulate the receptors. Simultaneously, add forskolin to stimulate adenylyl cyclase and increase the basal cAMP level.
-
Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Permeability Assay (Caco-2)
This assay assesses the permeability of this compound across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.
Caption: Workflow for a Caco-2 permeability assay.
Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium.
-
Cell Seeding: Seed the Caco-2 cells onto the apical side of a semi-permeable filter insert in a Transwell® plate.
-
Monolayer Formation: Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical-to-basolateral (A-to-B) permeability, add this compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) permeability, add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: At various time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential of this compound to reduce the viability of ocular cells.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Culture: Culture a relevant ocular cell line, such as human corneal epithelial cells (HCE-T) or human conjunctival epithelial cells, in an appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This technical guide has provided a comprehensive overview of the in vitro characterization of this compound. The presented data on its high affinity for muscarinic receptors, particularly M1 and M3, aligns with its known mechanism of action. The detailed experimental protocols offer a framework for researchers to further investigate its pharmacological and toxicological profile. While specific quantitative data for functional activity, permeability, and cytotoxicity are not extensively available in the public domain, the methodologies described herein provide a clear path for generating such crucial information. A thorough in vitro characterization is essential for the continued development and safe application of this compound in both clinical and research settings.
References
Cyclopentolate Hydrochloride: A Technical Guide to its Binding Affinity for Muscarinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentolate (B1215867) hydrochloride is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely used in ophthalmology for its mydriatic and cycloplegic effects. Understanding its interaction with the five distinct mAChR subtypes (M1-M5) is crucial for elucidating its mechanism of action and potential off-target effects. This technical guide provides a comprehensive overview of the binding affinity of cyclopentolate hydrochloride for mAChR subtypes, details the experimental protocols for its determination, and illustrates the associated signaling pathways. While quantitative binding data for M1, M2, and M3 receptors are well-documented, specific affinity values for M4 and M5 subtypes remain less defined in publicly available literature.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, making them important targets for therapeutic intervention in a variety of diseases. Cyclopentolate acts as a competitive antagonist at these receptors, blocking the effects of acetylcholine.[1] This guide focuses on the quantitative characterization of cyclopentolate's binding to each mAChR subtype.
This compound Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). These values provide a quantitative measure of the ligand's potency at the receptor.
Quantitative Binding Data
| Receptor Subtype | Ki (nM) |
| M1 | 1.62[2] |
| M2 | 27.5[2] |
| M3 | 2.63[2] |
| M4 | Data not available |
| M5 | Data not available |
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3).
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity is typically achieved through in vitro radioligand competition binding assays. This section outlines a detailed methodology for such an experiment to determine the Ki of this compound for each mAChR subtype.
Principle
This assay measures the ability of a non-labeled compound (cyclopentolate) to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to a specific receptor subtype expressed in a cell line. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (a high-concentration non-selective muscarinic antagonist).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Experimental Workflow
References
The Quest for Enhanced Mydriatics: An In-depth Technical Guide to Early-Stage Research on Cyclopentolate Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a widely used synthetic M-type cholinergic receptor antagonist, valued in ophthalmic practice for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1] Its rapid onset and shorter duration of action compared to atropine (B194438) have established it as a clinical staple for diagnostic eye examinations and in the management of uveitis.[2][3] However, the quest for agents with improved therapeutic profiles—such as enhanced receptor subtype selectivity, optimized duration of action, and reduced side effects—drives the exploration of its molecular analogues. This technical guide synthesizes the foundational knowledge and methodologies crucial for the early-stage research and development of novel cyclopentolate hydrochloride analogues. While publicly available research specifically detailing the synthesis and evaluation of a wide range of cyclopentolate analogues is limited, this paper provides a comprehensive framework for their design, synthesis, and preclinical assessment by drawing parallels with research on other muscarinic receptor antagonists.
Core Concepts in the Design of Cyclopentolate Analogues
The development of novel cyclopentolate analogues is primarily guided by the principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacement.
Structure-Activity Relationship (SAR)
SAR studies aim to elucidate how specific structural features of a molecule contribute to its biological activity. For muscarinic antagonists, key areas of molecular modification often include the esteratic group, the amino alcohol moiety, and the cyclic and aromatic rings.[4][5] By systematically altering these components, researchers can modulate properties such as receptor binding affinity, selectivity for muscarinic receptor subtypes (M1-M5), and pharmacokinetic parameters.[1][6]
Bioisosteric Replacement
Bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the drug's efficacy, selectivity, or metabolic stability.[7][8][9] For cyclopentolate analogues, bioisosteric replacement could be applied to:
-
The ester linkage: Replacing the ester with an amide, ether, or other stable linkages to alter metabolic stability.
-
The cyclopentyl ring: Substituting it with other alicyclic or heterocyclic rings to explore the impact on receptor fit and selectivity.[6]
-
The phenyl group: Introducing substituents or replacing it with other aromatic systems to modulate binding interactions.
Physicochemical and Pharmacological Data
A critical aspect of early-stage research is the systematic collection and comparison of quantitative data. The following tables provide a baseline with data for this compound and serve as a template for the characterization of novel analogues.
Table 1: Physicochemical Properties of Cyclopentolate and its Hydrochloride Salt
| Property | Cyclopentolate | This compound | Data Source(s) |
| Molecular Formula | C₁₇H₂₅NO₃ | C₁₇H₂₆ClNO₃ | [2][3] |
| Molecular Weight | 291.4 g/mol | 327.8 g/mol | [2][3] |
| CAS Number | 512-15-2 | 5870-29-1 | [2][10] |
Table 2: Pharmacological Data for Cyclopentolate
| Parameter | Value | Conditions | Data Source(s) |
| Mechanism of Action | Muscarinic Receptor Antagonist | [11] | |
| pKB Value | 7.8 | Circular ciliary muscle | [12] |
| Maximal Cycloplegia | 25 to 75 minutes post-instillation | 1% solution | [13] |
| Recovery of Accommodation | 6 to 24 hours | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. The following sections outline key methodologies for the synthesis and evaluation of cyclopentolate analogues.
Synthesis of this compound Analogues
The synthesis of this compound typically involves a multi-step process. A general synthetic route is as follows:
-
Formation of 2-(1-hydroxycyclopentyl)-phenylacetic acid: This intermediate is synthesized by the reaction of phenylacetic acid and cyclopentanone, often catalyzed by an organic base in an aprotic solvent.[1]
-
Esterification: The resulting acid is then esterified with an appropriate amino alcohol. For cyclopentolate, this is N,N-dimethylethanolamine. For analogues, this step allows for the introduction of various amino alcohol side chains. This reaction is typically carried out in an organic solvent with an acid-binding agent.[1]
-
Salt Formation: The final ester base is converted to its hydrochloride salt by reacting it with a solution of hydrochloric acid in an alcohol, followed by precipitation with a non-polar organic solvent.[1]
Modifications at each of these steps, such as using different starting materials (e.g., substituted phenylacetic acids, different cyclic ketones, or varied amino alcohols), will yield a library of analogues for screening.
In Vitro Evaluation: Muscarinic Receptor Binding Assays
The primary in vitro assessment for cyclopentolate analogues is to determine their affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).
Objective: To quantify the binding affinity (e.g., Ki or IC50) of test compounds for different muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (novel cyclopentolate analogues).
-
Reference compounds (e.g., atropine, pirenzepine).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a specific protein concentration.
-
Binding Assay: In a multi-well plate, combine the membrane preparation, the radioligand ([³H]-NMS) at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Evaluation: Mydriatic and Cycloplegic Activity in Rabbits
The rabbit eye model is a standard for evaluating the mydriatic and cycloplegic effects of ophthalmic drugs.[14][15]
Objective: To assess the onset, intensity, and duration of mydriasis and cycloplegia induced by novel cyclopentolate analogues.
Animals: Albino rabbits are typically used due to their large, unpigmented eyes which allow for easy observation of pupillary changes.
Protocol:
-
Baseline Measurement: Measure the initial pupil diameter of both eyes of the rabbit using a precision caliper or a pupillometer. The light reflex can be checked using a penlight.
-
Drug Administration: Instill a standardized volume (e.g., one drop) of the test compound formulation into one eye (the test eye). The contralateral eye receives a saline solution and serves as a control.[14]
-
Observation: At regular intervals (e.g., every 5-10 minutes for the first hour, then at longer intervals), measure the pupil diameter of both eyes and assess the light reflex.
-
Data Recording: Record the pupil diameter and the presence or absence of the light reflex over time.
-
Data Analysis: Plot the change in pupil diameter over time to determine the time to maximum mydriasis and the duration of the effect. Compare the effects of different analogues and concentrations.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for clarity and understanding.
Muscarinic Receptor Signaling Pathway
Cyclopentolate and its analogues act as competitive antagonists at muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger various intracellular signaling cascades. The diagram below illustrates the general mechanism of action of a muscarinic antagonist.
Caption: Mechanism of action for a cyclopentolate analogue as a muscarinic antagonist.
Preclinical Evaluation Workflow for Cyclopentolate Analogues
The systematic evaluation of novel compounds follows a logical progression from initial design to in vivo testing. The following workflow diagram outlines this process.
Caption: Workflow for the preclinical evaluation of novel cyclopentolate analogues.
Conclusion
The development of novel this compound analogues represents a promising avenue for advancing ophthalmic therapeutics. By leveraging established principles of medicinal chemistry and employing a systematic approach to preclinical evaluation, researchers can identify and characterize new chemical entities with potentially superior clinical profiles. This guide provides a foundational framework of the core concepts, experimental protocols, and logical workflows necessary to embark on this research. The successful development of a next-generation cyclopentolate analogue could offer significant benefits in terms of efficacy, patient comfort, and safety in routine ophthalmologic care.
References
- 1. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.lib.jmu.edu [search.lib.jmu.edu]
- 10. This compound - 2-Dimethylaminoethyl 1-hydroxy-α-phenylcyclopentaneacetate [sigmaaldrich.com]
- 11. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pi.bausch.com [pi.bausch.com]
- 14. scribd.com [scribd.com]
- 15. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]
An In-depth Technical Guide on the Systemic Absorption of Topical Cyclopentolate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentolate (B1215867) hydrochloride is a potent muscarinic antagonist widely used in ophthalmology for its mydriatic and cycloplegic effects.[1][2] While highly effective for diagnostic and therapeutic purposes, its application as a topical ophthalmic solution is associated with systemic absorption, leading to a range of adverse effects, particularly in pediatric and elderly populations.[3][4][5] This technical guide provides a comprehensive overview of the systemic absorption of topical cyclopentolate hydrochloride, consolidating pharmacokinetic data, outlining key experimental protocols for its investigation, and detailing the underlying physiological mechanisms. The objective is to equip researchers and drug development professionals with the critical information necessary for informed research, formulation development, and clinical risk assessment.
Mechanism of Action and Systemic Effects
Cyclopentolate functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors located on the iris sphincter muscle and the ciliary body of the eye.[1][6] This blockade prevents pupillary constriction (miosis) and accommodation, resulting in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[7][8] However, following topical administration, the drug can enter the systemic circulation and antagonize muscarinic receptors in various organs, leading to systemic anticholinergic side effects. These can range from mild symptoms like dry mouth and flushing to severe central nervous system (CNS) effects such as confusion, hallucinations, and ataxia, especially in children.[3][4][5]
Pharmacokinetics of Systemic Absorption
Systemic absorption of cyclopentolate occurs primarily through the vascularized nasal mucosa after the eye drop drains through the nasolacrimal duct.[4] A smaller portion may be absorbed through the conjunctiva or swallowed and absorbed via the gastrointestinal tract.[4] Peak plasma concentrations are generally observed within an hour of administration.[9][10] There is significant interindividual variability in plasma concentrations, particularly in children.[11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for topical this compound derived from various clinical studies.
Table 1: Pharmacokinetic Parameters in Healthy Adult Volunteers
| Study Population | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Elimination Half-Life (t½) | Reference |
|---|---|---|---|---|---|
| 8 Healthy Volunteers | Two 30 µL drops of 1% solution | ~3 ng/mL | Within 30 minutes | ~111 minutes | [9][10] |
| 8 Healthy Female Volunteers | One 30 µL drop of 1% solution (bilaterally) | 2.06 ± 0.86 nM | 53 minutes | Not Reported |[12] |
Table 2: Pharmacokinetic Parameters in Pediatric and Infant Populations
| Study Population | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Key Findings | Reference |
|---|---|---|---|---|---|
| 12 Children | One 35 µL drop of 1% solution | Median: 2.9 ng/mL (Range: undetectable to 5.8 ng/mL) | As early as 3 minutes | Marked interindividual variation. | [11] |
| 18 Preterm Infants | Standard ROP screening drops | Range: 6-53 ng/mL | Blood collected at 1 hour post-instillation | Levels were significantly higher in infants on oxygen. |[13] |
Experimental Protocols for Investigating Systemic Absorption
A robust investigation into the systemic absorption of a topical ophthalmic drug like cyclopentolate requires a well-defined clinical pharmacokinetic study.
Study Design and Volunteer Recruitment
-
Design: A typical study would employ a randomized, controlled, cross-over design.[12][14]
-
Subjects: Healthy adult volunteers are often recruited initially. For pediatric studies, subjects are typically children requiring cycloplegia for routine examinations.[11][15]
-
Inclusion/Exclusion Criteria: Criteria must be established to exclude individuals with contraindications to anticholinergic agents (e.g., narrow-angle glaucoma, known hypersensitivity) and those taking medications that could interfere with the study.[1]
Drug Administration and Sample Collection
-
Baseline Sampling: A pre-dose blood sample is collected to establish baseline values.
-
Drug Instillation: A precise volume (e.g., 30-35 µL) of this compound solution (e.g., 1%) is administered into the lower conjunctival cul-de-sac of one or both eyes.[11][12]
-
Post-Dose Blood Sampling: Venous blood samples are collected at scheduled intervals post-instillation (e.g., 3, 5, 10, 15, 30, 60, 90, 120, 240 minutes) into tubes containing an appropriate anticoagulant (e.g., sodium citrate (B86180) or lithium heparin).[16][17]
-
Plasma Separation: The collected blood samples are centrifuged at high speed (e.g., >2,500 g) for 10-15 minutes to separate the plasma.[16]
-
Sample Storage: The resulting plasma is transferred to labeled cryovials and stored frozen (e.g., at -80°C) until analysis.
References
- 1. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 2. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 3. What are the side effects of Cyclopentolate? [synapse.patsnap.com]
- 4. Systemic toxicity in a child after topical cyclopentolate eye drops application - Karnataka Paediatric Journal [iap-kpj.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cyclopentolate (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]
- 9. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Effects of Cyclopentolate Hydrochloride on Ciliary Muscle Physiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclopentolate (B1215867) hydrochloride is a potent synthetic antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic and cycloplegic properties. This technical guide provides a comprehensive overview of the physiological effects of cyclopentolate hydrochloride on the ciliary muscle, a critical component of the eye's accommodative and aqueous humor outflow systems. By competitively antagonizing muscarinic acetylcholine (B1216132) receptors, cyclopentolate induces a temporary paralysis of the ciliary muscle, a state known as cycloplegia. This document details the underlying mechanism of action, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and ophthalmic research.
Mechanism of Action
The physiological effects of this compound are primarily mediated through its competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the ciliary body and iris sphincter muscle.[1] The ciliary muscle, a ring of smooth muscle, is innervated by parasympathetic nerve fibers that release acetylcholine (ACh).[2]
Upon release, ACh binds to M3 muscarinic receptors, the predominant subtype in the human ciliary muscle, initiating a signaling cascade that leads to muscle contraction.[3][4][5][6][7] This contraction reduces the tension on the zonular fibers, allowing the crystalline lens to become more convex, thereby increasing its refractive power for near vision (accommodation).
This compound, when administered topically to the eye, penetrates the cornea and competitively binds to these M3 receptors, preventing ACh from exerting its effect.[1][2] This blockade of cholinergic stimulation results in the relaxation and paralysis of the ciliary muscle, leading to a loss of accommodative ability, a condition known as cycloplegia.[8][9] The onset of maximal cycloplegia is typically observed within 25 to 75 minutes of instillation, with the effects lasting for approximately 24 hours.[9]
Quantitative Data on Physiological Effects
The administration of this compound elicits a range of measurable physiological changes in the anterior segment of the eye. These effects are dose-dependent and can be influenced by factors such as iris pigmentation.
Effects on Refractive State and Accommodation
Cyclopentolate-induced cycloplegia is routinely utilized to obtain an accurate measurement of a patient's refractive error by eliminating the influence of accommodation. The paralysis of the ciliary muscle results in a hyperopic shift in refraction.
Table 1: Effect of this compound on Refractive Error (Spherical Equivalent) in Young Adults [10]
| Cyclopentolate Concentration | Measurement Modality | Mean Hyperopic Shift (Diopters) | Patient Population | Reference |
| 0.5% | Retinoscopy | +0.25 | Young Adults (Mean Age: 26.6 years) | [10] |
| 1.0% | Retinoscopy | +0.25 | Young Adults (Mean Age: 26.6 years) | [10] |
| 1.0% | Autorefractor | +0.14 ± 0.22 | Myopic Children (6-12 years) | [11][12] |
Effects on Anterior Chamber and Intraocular Pressure
The relaxation of the ciliary muscle induced by cyclopentolate can lead to changes in the dimensions of the anterior chamber and affect intraocular pressure (IOP).
Table 2: Effect of this compound on Anterior Chamber Depth (ACD) and Intraocular Pressure (IOP) [13][14]
| Cyclopentolate Concentration | Refractive Group | Pre-treatment ACD (mm) | Post-treatment ACD (mm) | Pre-treatment IOP (mmHg) | Post-treatment IOP (mmHg) | Reference |
| 1.0% | Hyperopic | 2.762 ± 0.28 | 2.89 ± 0.25 | 13.25 ± 1.77 | 15.13 ± 2.49 | [13][14] |
| 0.5% | Hyperopic | 2.71 ± 0.28 | 2.86 ± 0.27 | 14.05 ± 2.03 | 14.74 ± 1.84 | [13][14] |
| 1.0% | Myopic | 3.18 ± 0.22 | 3.25 ± 0.21 | 14.74 ± 2.51 | 15.97 ± 2.28 | [13][14] |
| 0.5% | Myopic | 3.200 ± 0.22 | 3.26 ± 0.05 | 13.92 ± 1.38 | 13.55 ± 1.66 | [13][14] |
Comparative Efficacy with Atropine (B194438)
Atropine is considered the most potent cycloplegic agent. Studies comparing cyclopentolate to atropine are crucial for determining its relative efficacy.
Table 3: Comparison of Cycloplegic Effect of Cyclopentolate 1% and Atropine 1% [11][12][15][16][17]
| Drug | Mean Spherical Equivalent (Diopters) | Patient Population | Key Finding | Reference |
| Cyclopentolate 1% | +1.75 ± 1.95 | Children (4-17 years) | Atropine induced a statistically significant but clinically minor greater cycloplegia (0.18 D). | [12] |
| Atropine 1% | +1.93 ± 2.03 | Children (4-17 years) | Atropine induced a statistically significant but clinically minor greater cycloplegia (0.18 D). | [12] |
| Cyclopentolate 1% | 5.03 ± 1.20 (Right Eye), 5.1 ± 1.4 (Left Eye) | Patients with Refractive Accommodative Esotropia (5-10 years) | No statistically significant difference found between cyclopentolate and atropine. | [15] |
| Atropine 1% | 5.2 ± 1.2 (Right Eye), 5.20 ± 1.3 (Left Eye) | Patients with Refractive Accommodative Esotropia (5-10 years) | No statistically significant difference found between cyclopentolate and atropine. | [15] |
Experimental Protocols
In Vitro Ciliary Muscle Contraction Assay
This protocol outlines a method for studying the direct effects of this compound on isolated ciliary muscle strips.
Objective: To quantify the antagonistic effect of cyclopentolate on carbachol-induced contraction of isolated primate ciliary muscle.
Materials:
-
Primate eyes (e.g., Cynomolgus monkey)
-
Krebs solution (ionic composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10)
-
Carbachol (B1668302) (cholinergic agonist)
-
This compound
-
Organ bath system with force transducer
-
Oxygen (95% O2 / 5% CO2) supply
-
Dissection microscope
Methodology:
-
Tissue Preparation: Immediately following enucleation, the eye is dissected to isolate the ciliary muscle. A strip of ciliary muscle (approximately 1x5 mm) is carefully excised under a dissection microscope.
-
Mounting: The muscle strip is mounted vertically in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is attached to a force transducer to record isometric tension.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 100 mg, with the Krebs solution being replaced every 15 minutes.
-
Contraction Induction: A cumulative concentration-response curve to carbachol (e.g., 10⁻⁹ to 10⁻⁴ M) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline tension. It is then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Post-incubation Contraction: The cumulative concentration-response curve to carbachol is repeated in the presence of cyclopentolate.
-
Data Analysis: The potency of cyclopentolate as an antagonist is determined by calculating the pA2 value from the Schild plot, which quantifies the rightward shift of the carbachol concentration-response curve.
Clinical Assessment of Cycloplegia using Autorefraction and Aberrometry
This protocol describes a clinical methodology for quantifying the cycloplegic effect of this compound in human subjects.
Objective: To measure the change in refractive error and higher-order aberrations following the administration of cyclopentolate.
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Autorefractor
-
Wavefront aberrometer
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (topical anesthetic)
-
Slit lamp biomicroscope
Methodology:
-
Subject Selection: Healthy volunteers with no history of ocular pathology or contraindications to cycloplegic agents are recruited. Informed consent is obtained.
-
Baseline Measurements: Baseline refractive error is measured using an autorefractor and a wavefront aberrometer. Subjective refraction may also be performed to establish a baseline. Pupil diameter is recorded.
-
Drug Administration: One drop of proparacaine hydrochloride is instilled in each eye, followed by one drop of 1% this compound. A second drop may be administered after 5 minutes, particularly in individuals with darkly pigmented irides.
-
Post-instillation Measurements: Refractive error and higher-order aberrations are measured at fixed time intervals post-instillation (e.g., 15, 30, 45, 60, and 90 minutes) to determine the time to maximal cycloplegia.
-
Data Analysis: The change in spherical equivalent, cylindrical components, and root mean square (RMS) of higher-order aberrations from baseline is calculated for each time point. Statistical analysis is performed to determine the significance of the changes and the time course of the cycloplegic effect.[18][19][20][21][22]
Mandatory Visualizations
Caption: Muscarinic signaling pathway in the ciliary muscle and the antagonistic action of cyclopentolate.
Caption: Experimental workflow for clinical assessment of cyclopentolate-induced cycloplegia.
Caption: Logical relationship of cyclopentolate administration to its physiological effects.
References
- 1. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation. | Semantic Scholar [semanticscholar.org]
- 8. drugs.com [drugs.com]
- 9. Cyclogyl (this compound Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. A comparison of cycloplegic effect of cyclopentolate 0.5% versus 1.0% eye drops with five different refraction measurement modalities in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Effects of this compound Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The comparison of cyclopentolate and atropine in patients with refractive accommodative esotropia by means of retinoscopy, autorefractometry and biometric lens thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Study highlights differences between atropine and cyclopentolate for cycloplegia in preschoolers | springermedicine.com [springermedicine.com]
- 18. wavefrontdynamics.com [wavefrontdynamics.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Agreement of wavefront-based refraction, dry and cycloplegic autorefraction with subjective refraction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KoreaMed [koreamed.org]
Methodological & Application
Application Notes and Protocols for Cyclopentolate Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cyclopentolate (B1215867) hydrochloride in animal research. Cyclopentolate hydrochloride is a synthetic antimuscarinic drug widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects. Understanding its application in animal models is crucial for preclinical vision research, drug development, and toxicological studies.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors in the eye.[1] Specifically, it blocks the action of acetylcholine on the iris sphincter muscle and the ciliary body muscle.[1][2] This inhibition leads to relaxation of the iris sphincter, resulting in pupillary dilation (mydriasis), and paralysis of the ciliary muscle, leading to a loss of accommodation for near vision (cycloplegia).[1][2] This mechanism is fundamental to its use in ophthalmic examinations and research.
Signaling Pathway Diagram
References
Application Notes and Protocols: Ophthalmic Solution Formulation of Cyclopentolate Hydrochloride for Lab Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a muscarinic antagonist commonly used in ophthalmic applications to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][2] For laboratory and research purposes, the preparation of a stable, sterile, and accurately concentrated cyclopentolate hydrochloride ophthalmic solution is crucial. These application notes provide a comprehensive overview of the formulation, quality control, and analytical procedures for preparing a 1% this compound ophthalmic solution for research use.
Formulation Details
A typical lab-scale formulation for a 1% this compound ophthalmic solution is detailed below. The components are selected to ensure stability, sterility, and isotonicity.
Table 1: Composition of 1% this compound Ophthalmic Solution
| Component | Concentration (% w/v) | Function | Reference |
| This compound | 1% | Active Pharmaceutical Ingredient | [3][4] |
| Benzalkonium Chloride | 0.01% | Preservative | [3][5] |
| Boric Acid | q.s. | Buffering Agent | [3][6] |
| Edetate Disodium (EDTA) | q.s. | Chelating Agent | [3][6] |
| Potassium Chloride | q.s. | Tonicity Adjustment | [3][6] |
| Sodium Carbonate and/or Hydrochloric Acid | q.s. to pH 3.0-5.5 | pH Adjustment | [3][4] |
| Purified Water | q.s. to 100% | Vehicle | [3][4] |
Experimental Protocols
Protocol 1: Preparation of 1% this compound Ophthalmic Solution (100 mL)
Materials:
-
This compound powder
-
Benzalkonium Chloride solution
-
Boric Acid
-
Edetate Disodium (EDTA)
-
Potassium Chloride
-
Sodium Carbonate solution (1M)
-
Hydrochloric Acid solution (1M)
-
Purified, sterile water
-
Sterile glassware (beakers, volumetric flasks)
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
In a sterile beaker, dissolve the appropriate amounts of boric acid, edetate disodium, and potassium chloride in approximately 80 mL of purified water while stirring.
-
Accurately weigh 1 g of this compound and add it to the solution, stirring until fully dissolved.
-
Add 1 mL of a 1% benzalkonium chloride stock solution to achieve a final concentration of 0.01%.
-
Adjust the pH of the solution to between 3.0 and 5.5 using the sodium carbonate or hydrochloric acid solutions.[3][4] Monitor the pH using a calibrated pH meter.
-
Add purified water to bring the final volume to 100 mL in a volumetric flask.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile final container.
-
Store the prepared solution at 8° to 25°C (46° to 77°F).[4][5]
Protocol 2: Quality Control Testing
A series of quality control tests should be performed to ensure the safety and efficacy of the prepared solution.
1. pH Measurement:
-
Method: Use a calibrated pH meter to measure the pH of the final solution.
-
Acceptance Criteria: The pH should be within the range of 3.0 to 5.5.[7]
2. Sterility Testing (as per USP <71>):
-
Method: Perform sterility testing using either direct inoculation or membrane filtration methods.[8][9] The choice of method depends on the volume and nature of the sample.
-
Acceptance Criteria: No microbial growth should be observed after the incubation period.[8]
3. Particulate Matter Analysis (as per USP <788>):
-
Method: The solution should be visually inspected for any visible particles. For quantitative analysis, light obscuration or microscopic particle count tests can be employed.[10]
-
Acceptance Criteria: The solution should be essentially free from visible particles.[10] Specific limits for sub-visible particles are outlined in the USP monograph.
Protocol 3: Assay of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the USP monograph for this compound Ophthalmic Solution.[7][11]
Chromatographic Conditions:
-
Column: 4.6-mm × 15-cm; packing L15[11]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a buffer solution (7:3). The buffer solution consists of 660 mg of dibasic ammonium (B1175870) phosphate (B84403) in 1000 mL of water, adjusted to a pH of 3.0 ± 0.1 with phosphoric acid.[11]
-
Flow Rate: Approximately 2 mL/min[11]
-
Detector: UV at 220 nm[11]
-
Injection Volume: Approximately 20 µL[11]
Procedure:
-
Standard Preparation: Prepare a standard solution of USP this compound Reference Standard (RS) in water with a known concentration of about 0.1 mg/mL.[11]
-
Assay Preparation: Dilute an accurately measured volume of the ophthalmic solution with water to obtain a theoretical concentration of 0.1 mg/mL of this compound.[7]
-
Chromatography: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Calculation: Calculate the quantity, in mg, of this compound (C17H25NO3·HCl) in each mL of the Ophthalmic Solution.[7]
System Suitability:
-
The column efficiency should not be less than 3000 theoretical plates.[11]
-
The tailing factor for the analyte peak should not be more than 2.0.[11]
-
The relative standard deviation for replicate injections should not be more than 2.0%.[11]
Table 2: Summary of Analytical Methods for this compound
| Method | Principle | Wavelength/Conditions | Concentration Range | Reference |
| HPLC | Reversed-phase chromatography with UV detection | 220 nm | - | [11] |
| Spectrophotometry | Formation of a colored species with Folin-Ciocalteu (FC) reagent in an alkaline medium | 733 nm | 20-240 µg/ml | [12][13] |
| Spectrofluorimetry | Measurement of fluorescence of the hydrolysate solution in sodium hydroxide | Excitation: 366 nm, Emission: 475 nm | 20-600 µg/ml | [12][13] |
Mechanism of Action
This compound is an anticholinergic drug that blocks the action of acetylcholine (B1216132) on muscarinic receptors in the eye.[14] Specifically, it blocks the responses of the sphincter muscle of the iris and the accommodative muscle of the ciliary body to cholinergic stimulation.[3][15] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[14][16] The effects are rapid, with maximal cycloplegia occurring within 25 to 75 minutes after instillation, and recovery of accommodation usually taking 6 to 24 hours.[3][15]
Visualizations
Caption: Workflow for the formulation of this compound ophthalmic solution.
Caption: Mechanism of action of this compound.
References
- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Ophthalmic Solution USP [dailymed.nlm.nih.gov]
- 4. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. alsglobal.com [alsglobal.com]
- 9. in process quality control test for ophthalmic and parenterals | PPTX [slideshare.net]
- 10. zenodo.org [zenodo.org]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 15. pi.bausch.com [pi.bausch.com]
- 16. Cyclopentolate (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]
HPLC method for cyclopentolate hydrochloride quantification in biological samples
An HPLC-Based Application for the Quantification of Cyclopentolate (B1215867) Hydrochloride in Biological Samples
This document provides a comprehensive guide for the quantification of cyclopentolate hydrochloride in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals involved in drug development and clinical analysis.
1. Introduction
Cyclopentolate is an anticholinergic agent that induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye)[1]. It is primarily used topically in ophthalmic solutions for diagnostic procedures[2]. The accurate quantification of this compound in biological matrices such as plasma, serum, and aqueous humor is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This application note details a robust and sensitive HPLC method for this purpose.
2. Principle of the Method
The method is based on reversed-phase HPLC with UV detection. After extraction from the biological matrix, the sample is injected into an HPLC system. This compound is separated from endogenous components on a C18 column using an isocratic mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a standard curve.
3. Materials and Reagents
-
This compound reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Biological matrix (e.g., human plasma, rabbit aqueous humor)
-
Solid-Phase Extraction (SPE) cartridges (C18)
4. Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV detector.
-
C18 analytical column (e.g., 4.6 mm × 15 cm, 5 µm particle size)[3].
-
Data acquisition and processing software.
-
Centrifuge.
-
Vortex mixer.
-
SPE manifold.
-
Nitrogen evaporator.
5. Experimental Protocols
5.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
5.2. Sample Preparation (Solid-Phase Extraction)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Loading: To 1 mL of the biological sample (e.g., plasma), add a known amount of internal standard (if used) and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
5.3. Chromatographic Conditions
The following conditions have been found to be suitable for the analysis of this compound. Optimization may be necessary depending on the specific column and system used.
| Parameter | Condition |
| Column | C18, 4.6 mm × 15 cm, 5 µm packing |
| Mobile Phase | Acetonitrile and 0.05 M dibasic ammonium phosphate buffer (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 220 nm[3] |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
6. Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of this compound based on literature values.
| Parameter | Value | Reference |
| Retention Time | ~3-4 minutes | [4] |
| Linearity Range | 5 - 50 µg/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | ~0.5 µg/mL | Estimated |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | Estimated |
| Recovery | > 85% | [5] |
7. Visualizations
7.1. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: Workflow for this compound Quantification.
7.2. Logical Relationship: Sample Preparation Method Selection
The choice of sample preparation technique is critical for accurate bioanalysis. The following diagram presents a decision-making process for selecting an appropriate method.
Caption: Decision Tree for Sample Preparation Method Selection.
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Method validation should be performed in accordance with relevant regulatory guidelines to ensure data quality and integrity.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Imaging with Cyclopentolate Hydrochloride-Induced Mydriasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely used in ophthalmic research and clinical practice to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][2] Its rapid onset and moderate duration of action make it an invaluable tool for facilitating high-resolution in vivo imaging of the posterior segment of the eye, including the retina, optic nerve, and choroidal vasculature. By blocking the action of acetylcholine (B1216132) on the muscarinic receptors of the iris sphincter and ciliary muscles, cyclopentolate allows for a wider, more stable pupillary aperture, which is essential for techniques such as fundus photography, fluorescein (B123965) angiography (FA), and optical coherence tomography (OCT).[3][4] These application notes provide detailed protocols and quantitative data for the effective use of cyclopentolate hydrochloride in preclinical and clinical ocular imaging studies.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors in the eye.[4] Acetylcholine, a neurotransmitter, normally binds to these receptors on the iris sphincter muscle, causing it to contract and the pupil to constrict (miosis). By blocking this interaction, cyclopentolate leads to the relaxation of the iris sphincter muscle and subsequent dilation of the pupil (mydriasis).[4] Simultaneously, it paralyzes the ciliary muscle, preventing accommodation (cycloplegia), which can be beneficial for obtaining stable refractive measurements and clear images.[1]
References
- 1. drugs.com [drugs.com]
- 2. The Influence of Topical Cyclopentolate Instillation on Peripapillary and Macular Microvasculature Measured by Optical Coherence Tomography Angiography in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
Application Notes and Protocols for Cyclopentolate Hydrochloride in Animal Models of Myopia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cyclopentolate (B1215867) hydrochloride for achieving cycloplegic refraction in various animal models of myopia. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate accurate and reproducible experimental outcomes.
Introduction
Cyclopentolate hydrochloride is a synthetic antimuscarinic agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. In ophthalmic applications, it blocks the action of acetylcholine on the ciliary muscle and the iris sphincter muscle. This dual action results in paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis), respectively.[1][2][3] Accurate measurement of refractive error is critical in myopia research, and achieving cycloplegia is essential to eliminate the influence of accommodation, which can significantly vary and mask the true refractive state of the eye, particularly in young animals with high accommodative amplitudes.[2][3] Cyclopentolate is often preferred over atropine (B194438) for routine cycloplegic refraction due to its relatively rapid onset and shorter duration of action.[3]
Mechanism of Action
This compound exerts its cycloplegic effect by blocking the M3 muscarinic acetylcholine receptors on the ciliary muscle.[4] Under normal physiological conditions, acetylcholine released from parasympathetic nerve endings binds to these receptors, initiating a signaling cascade that leads to muscle contraction and an increase in the refractive power of the lens for near vision. By competitively inhibiting this binding, cyclopentolate prevents ciliary muscle contraction, leading to a state of paralysis of accommodation, or cycloplegia. This allows for the measurement of the eye's baseline refractive error without the confounding influence of accommodation.
Signaling Pathway of Ciliary Muscle Contraction and Cyclopentolate Inhibition
References
- 1. A comparison of cycloplegic effect of cyclopentolate 0.5% versus 1.0% eye drops with five different refraction measurement modalities in young adults | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. klinikaoczna.pl [klinikaoczna.pl]
- 4. Recovery From Form-Deprivation Myopia in Chicks Is Dependent Upon the Fullness and Correlated Color Temperature of the Light Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentolate Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the topical administration of cyclopentolate (B1215867) hydrochloride to rodents for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). The following sections include summaries of quantitative data, detailed experimental procedures, and visual diagrams of the workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of cyclopentolate hydrochloride administration in mice.
Table 1: Effects of 1% this compound in Adult Mice [1]
| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (45 min) (Mean ± SEM) | Change | P-value |
| Pupil Diameter (mm) | 2.16 ± 0.02 | 2.26 ± 0.02 | +0.10 | < 0.001 |
| Refraction (Diopters) | -1.56 ± 0.44 | +1.76 ± 0.75 | +3.32 | < 0.001 |
| Vitreous Chamber Depth (mm) | 0.771 ± 0.012 | 0.719 ± 0.009 | -0.052 | 0.003 |
| Axial Length (mm) | 2.776 ± 0.023 | 2.735 ± 0.022 | -0.041 | 0.013 |
Table 2: Systemic Absorption of 0.5% this compound in Neonatal Mice
| Time Post-administration | Serum Concentration (ng/mL) |
| 30 minutes | 86 |
| 1 hour | 60 |
| 24 hours | 6.2 |
Signaling Pathway
This compound is a muscarinic antagonist. It blocks muscarinic acetylcholine (B1216132) receptors in the iris sphincter muscle and the ciliary muscle of the eye. This blockage prevents the parasympathetic nervous system from constricting the pupil and accommodating the lens, resulting in mydriasis and cycloplegia, respectively.
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Induction of Mydriasis and Cycloplegia in Adult Mice
This protocol is adapted from a study on the effect of topical cyclopentolate on ocular biometry in mice[1].
Materials:
-
1% this compound Ophthalmic Solution
-
Micropipette
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (optional, for local anesthesia)
-
Pupilometer or a camera with a macro lens and a ruler for pupil size measurement
-
Refractometer for measuring refractive error (optional)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Place the anesthetized animal on a stable platform.
-
Topical Anesthesia (Optional): Instill one drop of topical proparacaine hydrochloride to the corneal surface to minimize discomfort.
-
Cyclopentolate Administration:
-
Instill one drop (approximately 5-10 µL) of 1% this compound solution onto the center of the cornea.
-
Repeat the instillation two more times at 5-minute intervals for a total of three drops[1].
-
-
Observation Period: Allow 45 minutes for the drug to take full effect[1].
-
Measurements:
-
Pupil Diameter: Measure the diameter of the pupil using a pupilometer or by taking a high-resolution image with a scale reference.
-
Cycloplegic Refraction: If required, measure the refractive state of the eye using a refractometer.
-
-
Post-procedural Care: Keep the animal warm and monitor until it has fully recovered from anesthesia. Apply a lubricating eye ointment to prevent corneal drying.
Protocol 2: Systemic Absorption Study in Neonatal Mice
This protocol is based on a study investigating the systemic effects of ophthalmic cyclopentolate in neonatal mice.
Materials:
-
0.5% this compound Ophthalmic Solution
-
Fine-tipped micropipette (capable of delivering 3 µL)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring cyclopentolate concentration in serum (e.g., LC-MS/MS)
Procedure:
-
Animal Handling: Gently restrain the neonatal mouse.
-
Cyclopentolate Administration:
-
Using a fine-tipped micropipette, instill a single 3 µL drop of 0.5% this compound solution onto the eye.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 30 minutes, 1 hour, 24 hours) post-administration, collect a blood sample via a suitable method for neonates (e.g., submandibular or facial vein puncture).
-
-
Serum Preparation: Process the blood samples to separate the serum.
-
Analysis: Analyze the serum samples to determine the concentration of this compound.
Experimental Workflow Diagrams
Caption: Workflow for Mydriasis and Cycloplegia in Adult Mice.
Caption: Workflow for Systemic Absorption Study in Neonatal Mice.
Note on Rat Administration: While specific, detailed protocols for this compound administration in rats were not found in the reviewed literature, the general principles of topical ocular administration are similar to those in mice. Due to the larger eye size and body weight of rats, a slightly larger drop volume (e.g., 10-20 µL) may be appropriate. However, it is crucial to start with a single drop and observe the effects before considering repeated instillations to avoid systemic toxicity. The concentrations of 0.5% and 1% are likely to be effective. Researchers should perform pilot studies to determine the optimal dosage and timing for their specific experimental needs in rats.
References
Application Notes and Protocols for Studying Anterior Uveitis in Rabbits Using Cyclopentolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anterior uveitis, the inflammation of the iris and ciliary body, is a significant cause of ocular morbidity. The rabbit model is a well-established platform for studying the pathogenesis of this condition and for evaluating the efficacy of novel therapeutic agents. Cyclopentolate (B1215867) hydrochloride, a muscarinic receptor antagonist, is commonly used in the management of anterior uveitis to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). This helps to prevent the formation of posterior synechiae (adhesions between the iris and the lens), reduces pain associated with ciliary spasm, and helps to stabilize the blood-aqueous barrier.[1][2] These application notes provide detailed protocols for inducing anterior uveitis in rabbits and for the subsequent application and study of cyclopentolate hydrochloride.
Experimental Models of Anterior Uveitis in Rabbits
Two common and well-characterized models for inducing anterior uveitis in rabbits are the endotoxin-induced uveitis (EIU) model and the mycobacterium-induced uveitis model.
Endotoxin-Induced Uveitis (EIU)
This model mimics the acute, non-granulomatous anterior uveitis seen in humans. It is induced by the administration of bacterial lipopolysaccharide (LPS), which triggers a rapid and robust inflammatory response.
Experimental Protocol:
-
Animal Selection: Healthy, adult New Zealand White or Dutch Belted rabbits weighing 2-3 kg are used. Animals should be free of any ocular abnormalities.
-
Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine hydrochloride (35 mg/kg) and xylazine (B1663881) (5 mg/kg). Topical proparacaine (B1679620) hydrochloride (0.5%) is applied to the cornea.
-
Uveitis Induction: A single intravitreal injection of LPS from Escherichia coli (100 ng in 20 µL sterile saline) is administered into the anterior chamber of one eye using a 30-gauge needle.[3] The contralateral eye can be injected with sterile saline to serve as a control.
-
Post-Induction Monitoring: The peak of inflammation is typically observed 16-24 hours after LPS injection.[3]
Mycobacterium-Induced Uveitis
This model induces a more chronic, granulomatous form of uveitis and is useful for studying cell-mediated immune responses.
Experimental Protocol:
-
Animal Selection: Healthy, adult New Zealand White rabbits weighing 2-3 kg are used.
-
Immunization: Rabbits are pre-immunized with a subcutaneous injection of 10 mg of heat-killed Mycobacterium tuberculosis H37Ra antigen emulsified in Freund's incomplete adjuvant.[4][5]
-
Uveitis Induction: Four weeks after immunization, uveitis is induced by a unilateral intravitreal injection of 25 µg of the same Mycobacterium tuberculosis H37Ra antigen in sterile saline.[5]
-
Post-Induction Monitoring: Clinical signs of uveitis typically appear within 24-48 hours and can persist for several weeks.
Application of this compound
Protocol:
-
Preparation: A sterile ophthalmic solution of 1% this compound is used.
-
Administration: Following the induction of uveitis and at the onset of clinical signs, one to two drops of 1% this compound are topically administered to the affected eye.
-
Frequency: Administration is typically repeated two to three times daily, depending on the severity of the uveitis and the desired level of mydriasis and cycloplegia.
-
Duration of Treatment: Treatment is continued until the clinical signs of anterior uveitis have resolved.
Assessment of Anterior Uveitis
The severity of anterior uveitis is assessed using a clinical scoring system, measurement of intraocular pressure (IOP), and analysis of the aqueous humor.
Experimental Protocols:
-
Clinical Scoring: A slit-lamp biomicroscope is used to grade the clinical signs of inflammation based on a standardized scoring system (Table 1). Examinations are performed at baseline and at regular intervals post-induction.
-
Intraocular Pressure (IOP) Measurement: IOP is measured using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer) at baseline and throughout the study period.
-
Aqueous Humor Analysis:
-
Collection: Under anesthesia, the anterior chamber is cannulated with a 30-gauge needle, and approximately 100-150 µL of aqueous humor is gently aspirated.
-
Cell Count: The number of inflammatory cells (neutrophils, lymphocytes) per microliter is determined using a hemocytometer.
-
Protein Concentration: The total protein concentration in the aqueous humor is measured using a standard protein assay (e.g., Bradford or BCA assay).
-
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes in experimental rabbit models of anterior uveitis and the known effects of cyclopentolate.
Table 1: Clinical Scoring of Anterior Uveitis in Rabbits
| Score | Iris Hyperemia | Aqueous Flare | Fibrin in Anterior Chamber | Pupil Constriction (Miosis) |
| 0 | Normal | None | Absent | Normal |
| 1 | Mild dilation of iris vessels | Faint | Fine strands | Slight |
| 2 | Moderate dilation of iris vessels | Moderate (iris details visible) | Moderate strands | Moderate |
| 3 | Marked dilation and congestion | Marked (iris details obscured) | Dense network | Severe |
| 4 | Severe congestion and hemorrhage | Intense (plastic iritis) | Clot formation | Pinhole pupil |
This scoring system is adapted from established protocols for evaluating experimental uveitis.
Table 2: Illustrative Effect of this compound on Clinical Score in Endotoxin-Induced Uveitis
| Time Post-Induction | Vehicle Control (Mean Score ± SD) | 1% Cyclopentolate HCl (Mean Score ± SD) |
| Baseline | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 6 hours | 1.5 ± 0.5 | 1.4 ± 0.6 |
| 12 hours | 3.2 ± 0.7 | 2.8 ± 0.5 |
| 24 hours | 3.8 ± 0.4 | 2.5 ± 0.6 |
| 48 hours | 2.1 ± 0.6 | 1.2 ± 0.4 |
| 72 hours | 0.5 ± 0.3 | 0.2 ± 0.2 |
*p < 0.05 compared to vehicle control. Data is illustrative.
Table 3: Illustrative Effect of this compound on Intraocular Pressure (IOP) in Endotoxin-Induced Uveitis
| Time Post-Induction | Vehicle Control (Mean IOP ± SD, mmHg) | 1% Cyclopentolate HCl (Mean IOP ± SD, mmHg) |
| Baseline | 15.2 ± 1.8 | 15.4 ± 1.5 |
| 6 hours | 12.8 ± 2.1 | 14.5 ± 2.0 |
| 12 hours | 10.5 ± 1.9 | 12.1 ± 1.7 |
| 24 hours | 9.8 ± 2.0 | 11.5 ± 1.8 |
| 48 hours | 11.2 ± 1.5 | 13.0 ± 1.6 |
| 72 hours | 14.5 ± 1.7 | 14.8 ± 1.5 |
Data is illustrative. Initial IOP decrease in the control group is typical of acute inflammation, followed by a return to baseline. Cyclopentolate may slightly elevate IOP initially, but its primary role is to manage inflammation, which in turn helps normalize IOP.[1][6]
Table 4: Illustrative Effect of this compound on Aqueous Humor Parameters at 24 Hours Post-Induction
| Group | Inflammatory Cell Count (cells/µL ± SD) | Protein Concentration (mg/mL ± SD) |
| Normal Control | < 10 | 0.5 ± 0.1 |
| Uveitis + Vehicle | 2500 ± 450 | 35.2 ± 5.8 |
| Uveitis + 1% Cyclopentolate HCl | 1800 ± 320 | 25.6 ± 4.2 |
*p < 0.05 compared to Uveitis + Vehicle. Data is illustrative and represents the expected anti-inflammatory effect of managing uveitis with a cycloplegic agent.[3][4]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for studying anterior uveitis in rabbits.
Signaling Pathway in Endotoxin-Induced Uveitis
Caption: Signaling cascade in endotoxin-induced uveitis.
Signaling Pathway in Mycobacterium-Induced Uveitis
Caption: T-cell mediated signaling in mycobacterium-induced uveitis.
Conclusion
The rabbit model of anterior uveitis is an invaluable tool for understanding the pathophysiology of this disease and for the preclinical evaluation of new therapies. The protocols outlined in these application notes provide a framework for inducing both acute and chronic forms of anterior uveitis and for assessing the therapeutic potential of compounds such as this compound. The provided illustrative data and signaling pathway diagrams serve as a guide for researchers in this field. It is important to note that while cyclopentolate is a standard part of uveitis management for its mydriatic and cycloplegic effects, its direct anti-inflammatory properties are considered secondary to its primary mechanism of action. Further research is warranted to fully elucidate the quantitative impact of cyclopentolate on the inflammatory cascade in these models.
References
- 1. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Experimental uveitis can be maintained in rabbits for a period of six weeks after a safe sensitization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Cyclopentolate Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is an anticholinergic agent widely used in ophthalmic preparations to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). Accurate and reliable quantification of cyclopentolate hydrochloride in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. Spectrophotometry, a versatile and cost-effective analytical technique, offers several methods for the determination of this compound.
This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the analysis of this compound solutions: Direct UV Spectrophotometry, a Colorimetric Method using Folin-Ciocalteu reagent, and a Charge-Transfer Complexation method. These notes are intended to guide researchers, scientists, and drug development professionals in the selection and implementation of a suitable analytical method for their specific needs.
Methods Overview
A variety of spectrophotometric techniques can be employed for the analysis of this compound. The choice of method may depend on factors such as the required sensitivity, the presence of interfering substances, and the available instrumentation.
-
Direct UV Spectrophotometry: This is a simple and rapid method that relies on the inherent ultraviolet absorbance of the this compound molecule. It is suitable for the analysis of pure substance and simple formulations where excipients do not interfere at the analytical wavelength.
-
Colorimetric Method with Folin-Ciocalteu Reagent: This method involves the reduction of the Folin-Ciocalteu (FC) reagent by the hydrolyzed cyclopentolate in an alkaline medium, resulting in a colored product that can be quantified. This method offers enhanced specificity compared to direct UV analysis.
-
Charge-Transfer Complexation Method: This technique is based on the reaction of this compound as an electron donor with a π-acceptor reagent, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), to form a colored charge-transfer complex. This method is highly sensitive and specific.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric methods for the determination of this compound.
| Parameter | Direct UV Spectrophotometry | Colorimetric Method (Folin-Ciocalteu) | Charge-Transfer Complexation (TCNQ) |
| Wavelength (λmax) | ~255-260 nm | 733 nm | 842 nm |
| Linearity Range | 10-130 µg/mL | 20-240 µg/mL[1] | 10-300 µg/mL |
| Molar Absorptivity | Not specified | 1.001 x 10³ L/mol/cm[1] | Not specified |
| Correlation Coefficient (r²) | >0.999 | 0.9947[1] | 0.9954-0.9981 |
| Limit of Detection (LOD) | Not specified | Not specified | Reported |
| Limit of Quantification (LOQ) | Not specified | Not specified | Reported |
| Accuracy (% Recovery) | Not specified | 99-101%[1] | Not specified |
| Precision (% RSD) | Not specified | 0.745%[1] | <1% |
Experimental Protocols
Method 1: Direct UV Spectrophotometry
This protocol outlines the direct measurement of this compound in a methanolic solution.
1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
2. Reagents and Materials
-
Methanol (B129727) (HPLC or analytical grade)
-
This compound Reference Standard
-
Volumetric flasks
-
Micropipettes
3. Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 100 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10-130 µg/mL).
5. Sample Preparation (from Ophthalmic Solution)
-
Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dilute to volume with methanol and mix well.
-
Further dilute an aliquot of this solution with methanol to obtain a final concentration within the calibrated linear range.
6. Measurement Procedure
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use methanol as the blank to zero the instrument.
-
Record the absorbance spectra of the standard and sample solutions.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically observed in the range of 255-260 nm.[2]
-
Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
7. Experimental Workflow
Direct UV Spectrophotometry Workflow
Method 2: Colorimetric Analysis using Folin-Ciocalteu Reagent
This method is based on the formation of a colored species upon reaction with the Folin-Ciocalteu (FC) reagent in an alkaline medium.[1]
1. Instrumentation
-
UV-Vis Spectrophotometer
-
1 cm matched glass or quartz cuvettes
-
Water bath or heating block
-
pH meter
2. Reagents and Materials
-
Folin-Ciocalteu (FC) Reagent (1N)
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrochloric Acid (HCl), 5M solution
-
This compound Reference Standard
-
Double distilled water
-
Volumetric flasks and pipettes
3. Preparation of Hydrolyzed Standard Solution (1 mg/mL)
-
Accurately weigh 100 mg of pure this compound and transfer to a flask.
-
Add 40 mL of 5M HCl and reflux for 90 minutes.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with NaOH and then make it alkaline.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with double distilled water.
4. Calibration Standards
-
Transfer aliquots of the hydrolyzed standard solution (ranging from 0.4 mL to 2.4 mL) into a series of 10 mL volumetric flasks.[1] This corresponds to a concentration range of 40-240 µg/mL.
-
To each flask, add 0.8 mL of 1N NaOH followed by 0.8 mL of 1N FC reagent.[1]
-
Mix the contents of each flask well and let them stand for 15 minutes at room temperature.[1]
-
Dilute each solution to 10 mL with double distilled water.
5. Sample Preparation (from Ophthalmic Solution)
-
Take a volume of the ophthalmic solution equivalent to 100 mg of this compound and subject it to the same hydrolysis procedure as the standard (Step 3).
6. Measurement Procedure
-
Set the spectrophotometer to a wavelength of 733 nm.[1]
-
Prepare a reagent blank using all reagents except the hydrolyzed cyclopentolate solution. Use this blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
7. Experimental Workflow
Folin-Ciocalteu Method Workflow
Method 3: Charge-Transfer Complexation with TCNQ
This sensitive method involves the formation of a charge-transfer complex between this compound and 7,7,8,8-tetracyanoquinodimethane (TCNQ).
1. Instrumentation
-
UV-Vis Spectrophotometer
-
1 cm matched quartz cuvettes
2. Reagents and Materials
-
7,7,8,8-tetracyanoquinodimethane (TCNQ), 0.1% (w/v) solution in acetonitrile
-
Acetonitrile (analytical grade)
-
This compound Reference Standard
-
Volumetric flasks and pipettes
3. Standard Stock Solution (0.1% w/v)
-
Accurately weigh 100 mg of this compound Reference Standard and dissolve it in 100 mL of acetonitrile.
4. Calibration Standards
-
In a series of 5 mL volumetric flasks, add different aliquots of the 0.1% (w/v) standard solution (e.g., 0.05 mL to 1.5 mL to cover the 10-300 µg/mL range).
-
To each flask, add a fixed volume (e.g., 0.5 mL) of the 0.1% (w/v) TCNQ solution.
-
Dilute to the mark with acetonitrile.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30-40°C) for the optimal time before measurement.
5. Sample Preparation
-
Prepare a 0.1% (w/v) solution of the this compound sample in acetonitrile.
-
Treat an aliquot of the sample solution in the same manner as the calibration standards.
6. Measurement Procedure
-
Scan the absorption spectra of the resulting charge-transfer complexes from 900 nm to 350 nm.
-
Measure the absorbance at the λmax of 842 nm against a reagent blank (containing TCNQ and acetonitrile).
-
Construct a calibration curve and determine the concentration of the unknown sample.
7. Experimental Workflow
Charge-Transfer Complexation Workflow
Stability and Degradation Pathway
This compound is an ester and is susceptible to hydrolysis, particularly under alkaline conditions. Understanding its degradation pathway is essential for developing stability-indicating analytical methods. The primary degradation products formed upon alkaline hydrolysis are α-(1-hydroxycyclopentyl)benzeneacetic acid and phenylacetic acid.
Alkaline Degradation Pathway of Cyclopentolate
Conclusion
The spectrophotometric methods detailed in these application notes provide robust and reliable options for the quantitative analysis of this compound in various sample matrices. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample. The direct UV method is the simplest and most rapid, while the colorimetric and charge-transfer complexation methods offer enhanced sensitivity and specificity. Proper method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
Application Notes and Protocols for Cyclopentolate Hydrochloride in Ex Vivo Eye Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic drug that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] In ophthalmic applications, it is widely used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic purposes.[2] These effects are primarily mediated by the blockade of muscarinic receptors in the iris sphincter muscle and the ciliary body.[3] This document provides detailed application notes and protocols for the use of cyclopentolate hydrochloride in various ex vivo eye preparations, offering a valuable tool for researchers in ophthalmology, pharmacology, and drug development.
Ex vivo studies on isolated ocular tissues provide a controlled environment to investigate the direct pharmacological effects of compounds like cyclopentolate, elucidating their mechanism of action and quantifying their potency and efficacy without the complexities of systemic absorption and metabolism.
Mechanism of Action
This compound is an anticholinergic agent that competitively blocks muscarinic acetylcholine receptors (mAChRs).[3] In the eye, acetylcholine is the primary neurotransmitter responsible for mediating parasympathetic responses, including pupillary constriction and accommodation.
-
Iris Sphincter Muscle: Acetylcholine released from parasympathetic nerve terminals binds to M3 muscarinic receptors on the iris sphincter muscle, causing it to contract and leading to miosis (pupillary constriction).[4] Cyclopentolate blocks these receptors, preventing acetylcholine from binding and resulting in the relaxation of the sphincter muscle and subsequent mydriasis.[3]
-
Ciliary Muscle: The ciliary muscle is also under parasympathetic control via M3 muscarinic receptors. Acetylcholine-induced contraction of the ciliary muscle relaxes the zonular fibers, allowing the lens to become more convex for near vision (accommodation).[2] By antagonizing these receptors, cyclopentolate paralyzes the ciliary muscle (cycloplegia), preventing accommodation.[3]
Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on iris sphincter and ciliary muscle cells initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Cyclopentolate, by blocking the initial receptor activation, inhibits this entire downstream signaling pathway.
References
Application of Cyclopentolate Hydrochloride in Studying Schlemm's Canal Microarchitecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride, a synthetic antimuscarinic agent, is widely used in ophthalmic practice for its mydriatic and cycloplegic effects.[1][2][3] Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the iris sphincter and ciliary body muscles.[1][2] This leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][2] Recent research has utilized cyclopentolate as a pharmacological tool to investigate the microarchitecture and physiology of Schlemm's canal (SC), a critical component of the conventional aqueous humor outflow pathway.[4][5][6] Understanding the influence of ciliary muscle tone on Schlemm's canal is paramount in glaucoma research and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of cyclopentolate hydrochloride in studying the microarchitecture of Schlemm's canal.
Mechanism of Action
Cyclopentolate blocks muscarinic receptors, primarily the M3 subtype, in the ciliary muscle.[7] Under normal physiological conditions, parasympathetic stimulation releases acetylcholine, which binds to these receptors, causing the ciliary muscle to contract. This contraction puts tension on the trabecular meshwork (TM), leading to an expansion of the trabecular spaces and the lumen of Schlemm's canal, thereby facilitating aqueous humor outflow.[5][7][8]
By inducing paralysis of the ciliary muscle (cycloplegia), cyclopentolate prevents this contraction.[1][2] The resulting relaxation of the ciliary muscle is thought to reduce the pull on the scleral spur and the tension on the trabecular meshwork. This leads to a narrowing of the trabecular spaces and a subsequent reduction in the dimensions of Schlemm's canal, thereby increasing resistance to aqueous humor outflow.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on Schlemm's canal microarchitecture in healthy subjects.
Table 1: Effect of Cyclopentolate 1% on Schlemm's Canal Cross-Sectional Area and Volume
| Parameter | Baseline (Mean ± SD) | After Cyclopentolate 1% (Mean ± SD) | Percentage Change | P-value | Reference |
| SC Cross-Sectional Area (µm²) | 3563 ± 706 | 2959 ± 460 | -17% | <0.001 | [4][6] |
| SC Volume (µm³)* | 6,164,061 ± 1,220,787 | 5,119,462 ± 794,763 | -17% | <0.001 | [4][6] |
*Note: Volume was measured in an overlapping area of approximately 1.7 mm of the circumferential length of Schlemm's canal.
Table 2: Effect of Cyclopentolate 1% on Intraocular Pressure
| Parameter | Baseline (Mean ± SD) | After Cyclopentolate 1% (Mean ± SD) | P-value | Reference |
| Intraocular Pressure (mmHg) | 13.9 ± 1.5 | 14.2 ± 1.5 | 0.19 | [4][6] |
| Intraocular Pressure (mmHg) | 13.4 ± 1.3 | 13.8 ± 1.1 | 0.17 | [5] |
Experimental Protocols
This section details the methodology for studying the in vivo effect of this compound on Schlemm's canal microarchitecture using Enhanced Depth Imaging Optical Coherence Tomography (EDI-OCT).
Protocol 1: In Vivo Imaging of Schlemm's Canal
Objective: To characterize the in vivo effect of cyclopentolate on the microstructure of Schlemm's canal in healthy eyes.
Materials:
-
This compound 1% ophthalmic solution
-
Enhanced Depth Imaging Optical Coherence Tomography (EDI-OCT) device
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
-
Sterile saline solution
-
Image analysis software
Procedure:
-
Subject Recruitment: Recruit healthy subjects with no history of ocular or systemic diseases that could affect the iridocorneal angle or trabecular aqueous outflow structures. Obtain informed consent from all participants.
-
Baseline Imaging:
-
Instill one drop of topical anesthetic into the study eye.
-
Perform a comprehensive ophthalmic examination.
-
Acquire serial horizontal EDI-OCT B-scans of the nasal corneoscleral limbal area. A typical protocol involves acquiring 81 serial scans with an interval of approximately 35 µm between scans.[4][6]
-
Ensure clear visualization of Schlemm's canal, conjunctival vessels, and iris anatomy to serve as landmarks for subsequent imaging.
-
-
Drug Administration:
-
Instill one drop of this compound 1% into the conjunctival sac of the study eye.
-
-
Post-Drug Imaging:
-
Wait for 1 hour to allow the drug to take full effect.[4][6]
-
Re-image the same nasal corneoscleral limbal area using the identical EDI-OCT scanning protocol as in the baseline measurement. Use the previously identified landmarks (conjunctival vessels and iris anatomy) to ensure accurate re-scanning of the same location.
-
-
Image Analysis and 3D Reconstruction:
-
From the serial scans, select a set of overlapping scans (e.g., 50 scans) from both the baseline and post-cyclopentolate datasets using the anatomical landmarks for alignment.[4][6]
-
In each selected B-scan, manually or semi-automatically delineate the cross-section of Schlemm's canal using image analysis software.
-
Calculate the cross-sectional area of Schlemm's canal for each of the selected scans.
-
Perform a 3-dimensional reconstruction of Schlemm's canal from the delineated cross-sections to determine its volume over the scanned area.
-
-
Data Analysis:
-
Calculate the mean SC cross-sectional area and volume before and after cyclopentolate administration.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed changes.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of cyclopentolate's effect on Schlemm's canal.
Experimental Workflow
References
- 1. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 2. klinikaoczna.pl [klinikaoczna.pl]
- 3. reviewofmm.com [reviewofmm.com]
- 4. [The importance of the ciliary muscle in controlling aqueous humor outflow in the human eye (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciliary muscle - Wikipedia [en.wikipedia.org]
- 6. Scholars@Duke publication: The structure of the trabecular meshwork, its connections to the ciliary muscle, and the effect of pilocarpine on outflow facility in mice. [scholars.duke.edu]
- 7. Anatomy, Head and Neck, Eye Ciliary Muscles - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kenhub.com [kenhub.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentolate Hydrochloride Dosage for Complete Cycloplegia in Non-Human Primates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentolate (B1215867) hydrochloride to induce complete cycloplegia in non-human primates (NHPs).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for cyclopentolate hydrochloride? | This compound is a muscarinic antagonist. It blocks the action of acetylcholine (B1216132) at muscarinic receptors in the eye's ciliary muscle and iris sphincter muscle.[1][2] This blockage results in paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis).[1][2][3][4] |
| What are the common concentrations of this compound used? | This compound is commercially available in 0.5%, 1%, and 2% solutions.[5] The selection of concentration may depend on the species of NHP and the desired depth and duration of cycloplegia. |
| How long does it take to achieve maximum cycloplegia? | In humans, maximal cycloplegia with 1% this compound typically occurs within 25 to 75 minutes.[6] However, this can be influenced by factors such as iris pigmentation.[2] For individuals with dark irides, it may take 30 to 40 minutes to reach maximum cycloplegia.[7] |
| What is "residual accommodation" and why is it important? | Residual accommodation refers to the remaining ability of the eye to focus after the administration of a cycloplegic agent. For experiments requiring a stable and fully relaxed lens, it is crucial to minimize or eliminate residual accommodation to ensure the accuracy of refractive measurements. |
| Are there alternatives to cyclopentolate for cycloplegia in NHPs? | Yes, other cycloplegic agents such as tropicamide (B1683271) and atropine (B194438) are used. Tropicamide has a faster onset and shorter duration of action but is considered a weaker cycloplegic than cyclopentolate.[4] Atropine is the most potent cycloplegic agent but has a very slow onset and a long recovery time, which may not be suitable for all experimental paradigms.[8][9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cycloplegia or Significant Residual Accommodation | - Insufficient Dosage: The concentration or number of drops may be inadequate for the specific NHP species or individual animal. - Iris Pigmentation: Heavily pigmented irides can bind with the drug, reducing its bioavailability and effectiveness.[2] - Improper Administration: The eye drop may not have been fully absorbed due to blinking or tearing. | - Increase Dosage: Consider increasing the number of drops (e.g., a second drop 5-10 minutes after the first) or using a higher concentration (e.g., 2% solution), particularly for animals with darkly pigmented irides.[5] - Optimize Instillation Technique: Ensure proper administration of the eye drop into the lower conjunctival sac. Gently hold the eyelids open for a short period to aid absorption. - Allow More Time: Extend the waiting period before assuming maximal cycloplegia, especially in animals with dark irises.[7] |
| Variability in Cycloplegic Effect Between Animals | - Species Differences: Different NHP species (e.g., Macaca mulatta vs. Macaca fascicularis) may have varying sensitivities to cyclopentolate. - Individual Variation: Factors such as age, weight, and ocular health can influence drug efficacy. | - Standardize Protocol: Use a consistent, documented protocol for all animals of the same species. - Titrate Dosage: For critical experiments, it may be necessary to determine the optimal dose for each individual animal by measuring residual accommodation. |
| Adverse Systemic Effects (e.g., tachycardia, behavioral changes) | - Systemic Absorption: The drug can be absorbed through the nasolacrimal duct and enter the systemic circulation. | - Minimize Systemic Absorption: Apply gentle pressure to the lacrimal sac for 2-3 minutes after instillation to reduce drainage. - Use Lower Concentration: If complete cycloplegia can be achieved, using a lower concentration of cyclopentolate can reduce the risk of systemic side effects. |
Experimental Protocols
Protocol for Administration of this compound and Assessment of Cycloplegia
This protocol is a general guideline and should be adapted based on the specific NHP species and experimental requirements.
Materials:
-
This compound ophthalmic solution (1% or 2%)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%) - Optional, to reduce discomfort
-
Sterile, single-use droppers or calibrated micropipette
-
Retinoscope or autorefractor capable of measuring refractive error in NHPs
-
Apparatus for measuring accommodation (e.g., a system to present stimuli at different focal distances)
Procedure:
-
Animal Preparation: The NHP should be appropriately restrained or anesthetized according to the approved institutional animal care and use committee (IACUC) protocol.
-
(Optional) Anesthetic Application: Instill one drop of topical anesthetic to the cornea to minimize discomfort and blinking upon administration of cyclopentolate.
-
Cyclopentolate Administration:
-
Instill one to two drops of 1% this compound solution into the lower conjunctival sac of the eye.
-
For animals with heavily pigmented irides or if using a lower concentration, a second drop may be administered 5-10 minutes after the first.
-
-
Observation Period: Allow 30-45 minutes for the cycloplegic effect to reach its maximum. This duration may need to be adjusted based on iris color.[7]
-
Assessment of Cycloplegia (Confirming Completeness):
-
Pupil Dilation (Mydriasis): Visually inspect the pupil to confirm dilation. While mydriasis is an effect of cyclopentolate, it is not a direct indicator of complete cycloplegia.[7]
-
Retinoscopy/Autorefraction: Perform retinoscopy or use an autorefractor to measure the animal's refractive error. A stable and consistent refractive measurement over a short period (e.g., 5-10 minutes) suggests that accommodation is paralyzed.
-
Measurement of Residual Accommodation: This is the most definitive method to confirm complete cycloplegia.
-
Present visual stimuli at both a far and a near distance.
-
Measure the refractive state of the eye as it attempts to focus on each stimulus.
-
A difference in the refractive measurement between the far and near stimuli indicates the amount of residual accommodation. A value close to zero diopters suggests complete cycloplegia.
-
-
Quantitative Data on Cyclopentolate Efficacy
The following table summarizes data from a study in humans on the time course to maximum cycloplegia with 1% this compound, which can serve as a starting point for NHP studies.
| Iris Color | Time to Maximum Cycloplegia (Objective Measurement) |
| Light Irides | 10 minutes |
| Dark Irides | 30-40 minutes |
| Data adapted from a study in humans and may require validation in non-human primate species.[7] |
Visualizations
Signaling Pathway of this compound in the Ciliary Muscle
Caption: Mechanism of Cyclopentolate HCl in blocking accommodation.
Experimental Workflow for Optimizing Cyclopentolate Dosage
Caption: Workflow for determining optimal cyclopentolate dosage.
References
- 1. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Effect of cycloplegic agents (1% this compound and 1% tropicamide) on anterior segment parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1% this compound: another look at the time course of cycloplegia using an objective measure of the accommodative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclopentolate Hydrochloride Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentolate (B1215867) hydrochloride in aqueous solutions.
Troubleshooting Guide
Issue: My cyclopentolate hydrochloride solution has turned cloudy or formed a precipitate.
-
Question 1: What could be causing the cloudiness or precipitation in my aqueous solution?
Precipitation or cloudiness in a this compound solution can arise from several factors. A primary cause is a shift in pH. This compound is more soluble in acidic conditions; an increase in pH towards alkaline levels can reduce its solubility and cause it to precipitate. Another potential cause is interaction with other excipients in the formulation, leading to the formation of insoluble complexes. Finally, contamination of the solution could also lead to microbial growth and visible turbidity.
-
Question 2: How can I troubleshoot and resolve the issue of precipitation?
-
Verify pH: Immediately check the pH of your solution. For ophthalmic use, the pH is typically maintained between 3.0 and 5.5.[1][2][3] If the pH is outside the optimal range for this compound's solubility, adjust it using hydrochloric acid or sodium carbonate.[1][2]
-
Review Formulation Components: Examine the compatibility of all excipients in your formulation. If you suspect an interaction, consider preparing simplified solutions with fewer components to identify the problematic ingredient.
-
Ensure Sterility: If microbial contamination is suspected, review your sterile preparation procedures. Ensure that all equipment is properly sterilized and that aseptic techniques are followed.[4][5]
-
Issue: I am observing a rapid loss of potency in my this compound solution.
-
Question 3: What are the primary degradation pathways for this compound in an aqueous solution?
This compound primarily degrades via hydrolysis.[6][7] The degradation follows a parallel reaction scheme, resulting in two main degradation products:
-
α-(1-hydroxycyclopentyl) benzeneacetic acid (formed through normal ester hydrolysis).[6][7][8]
-
Phenylacetic acid (formed via a cyclic mechanism involving the hydroxyl group of the cyclopentanol (B49286) moiety).[6][7][8]
The formation of phenylacetic acid is notable as it occurs through an unusual cyclic transition state and is not observed in acidic conditions (pH < 3.0).[6]
-
-
Question 4: What factors are known to accelerate the degradation of this compound?
The stability of this compound in aqueous solutions is significantly influenced by:
-
pH: The degradation rate is highly pH-dependent. The drug is most stable in acidic conditions, with a pH minimum of around 2.5.[6] As the pH increases into the alkaline range, the rate of degradation increases rapidly.[6][7]
-
Temperature: Higher temperatures accelerate the hydrolysis of this compound.[6][9] Stability studies are often conducted at elevated temperatures (e.g., 50°C) to predict degradation at storage conditions.[7]
-
Buffers: The type of buffer used in the formulation can influence the degradation rate. It is crucial to select a buffer system that maintains the pH in the optimal range for stability. Boric acid is a commonly used buffer in ophthalmic preparations.[1][2][10]
-
Frequently Asked Questions (FAQs)
-
Question 5: What is the optimal pH range for formulating a stable this compound aqueous solution?
The optimal pH range for this compound ophthalmic solutions is between 3.0 and 5.5 to ensure both stability and physiological compatibility.[1][2][3] The minimum degradation rate is observed at a pH of 2.5.[6]
-
Question 6: What are the main degradation products of this compound that I should monitor in my stability studies?
The two primary degradation products to monitor are α-(1-hydroxycyclopentyl) benzeneacetic acid and phenylacetic acid.[6][7][8]
-
Question 7: How can I improve the stability of my this compound formulation?
To enhance stability, consider the following:
-
pH Control: Maintain the pH of the solution within the acidic range of 3.0 to 5.5.[1][2][3]
-
Temperature Control: Store the solution at controlled room temperature (8°C to 27°C) or under refrigeration (2°C to 8°C) as specified for the formulation.[2][5][11] Avoid exposure to high temperatures.[9]
-
Use of Stabilizers: The inclusion of cyclodextrins has been shown to improve the stability of this compound by forming a 1:1 stoichiometric complex, which reduces the rate of hydrolysis.[6][12]
-
-
Question 8: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[4][6][13][14]
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Optimal Condition | Reference(s) |
| pH | Highly pH-dependent; rapid degradation in alkaline conditions. | pH 3.0 - 5.5 (for ophthalmic solutions) | [1][2][3][6][7] |
| Temperature | Degradation rate increases with temperature. | Store at controlled room temperature or refrigerated. | [5][6][9][11] |
| Buffers | Can influence degradation kinetics. | Boric acid buffer is commonly used. | [1][2][10] |
| Cyclodextrins | Can form inclusion complexes and reduce degradation. | DIMEB shows the greatest stabilization. | [6][12] |
Table 2: Common Components of this compound Ophthalmic Solutions (1%)
| Component | Function | Typical Concentration | Reference(s) |
| This compound | Active Pharmaceutical Ingredient | 10 mg/mL (1%) | [1][2] |
| Boric Acid | Buffering Agent | Varies | [1][2][10] |
| Edetate Disodium | Chelating Agent | Varies | [1][2][10] |
| Potassium Chloride | Tonicity Agent | Varies | [1][2][10] |
| Benzalkonium Chloride | Preservative | 0.01% | [1][2][10] |
| Sodium Carbonate / Hydrochloric Acid | pH Adjustment | As needed | [1][2][10] |
| Purified Water | Vehicle | q.s. | [1][2][10] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol is a general guideline and may require optimization for specific formulations.
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Heptane-1-sulphonic acid sodium salt
-
This compound Reference Standard
-
Degradation product reference standards (if available)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
-
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound Reference Standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately dilute the this compound test solution with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to the standards.
-
-
Forced Degradation Studies (for method validation):
-
To ensure the method is stability-indicating, perform forced degradation studies by subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light).
-
Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the parent drug peak.
-
Mandatory Visualization
Caption: Degradation pathways of this compound in aqueous solution.
References
- 1. CyclopentolateHydrochloride OphthalmicSolutionUSP1% Rx only [dailymed.nlm.nih.gov]
- 2. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Stability of extemporaneously prepared ophthalmic solutions for mydriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of this compound in aqueous solution - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. The effect of cyclodextrins on the aqueous stability of this compound [periodicos.capes.gov.br]
- 13. Chromatographic Determination of this compound and Phenylephrine Hydrochloride in the Presence of Their Potential Degradation Products. | Semantic Scholar [semanticscholar.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming resistance to cyclopentolate hydrochloride-induced mydriasis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyclopentolate (B1215867) hydrochloride-induced mydriasis.
Troubleshooting Guides
Issue: Suboptimal or No Mydriatic Response to Cyclopentolate Hydrochloride
This guide addresses scenarios where the expected pupil dilation is not achieved after the administration of this compound.
Initial Assessment:
-
Confirm Correct Administration:
-
Review Patient/Subject Characteristics:
-
Iris Pigmentation: Does the subject have darkly pigmented irises? Melanin in the iris can bind to cyclopentolate, reducing its availability to muscarinic receptors and leading to a slower onset and reduced mydriatic effect.[3][4][5]
-
Age: Are you working with pediatric or geriatric populations? Infants, young children, and the elderly can have varied responses.[6][7]
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for suboptimal mydriasis.
Corrective Actions:
-
For Darkly Pigmented Irides:
-
Increased Dosage: An additional drop of cyclopentolate may be necessary.[4] However, be mindful of the maximum recommended dose to avoid systemic side effects.
-
Combination Therapy: The addition of an α-adrenergic agonist, such as 2.5% phenylephrine (B352888), is often effective.[8][9] Phenylephrine stimulates the iris dilator muscle, complementing the paralytic effect of cyclopentolate on the iris sphincter muscle.
-
-
For Lightly Pigmented Irides with Poor Response:
-
Adjunctive Phenylephrine: Even in lighter irides, a combination with phenylephrine can enhance the mydriatic effect.
-
Consider Alternative Agents: Tropicamide (B1683271) may be a suitable alternative or adjunct, as it is reported to have a faster onset and is less affected by iris pigmentation.[3][10]
-
-
Investigate Formulation:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to cyclopentolate-induced mydriasis?
A1: The primary factor contributing to a reduced mydriatic response to cyclopentolate is iris pigmentation. Melanin, the pigment in the iris, can bind to cyclopentolate, effectively sequestering the drug and reducing the amount available to block the muscarinic receptors on the iris sphincter muscle.[3][13] This is why individuals with darker irides may require higher doses or longer waiting times to achieve maximum mydriasis.[4][14]
Q2: How does the efficacy of cyclopentolate compare to tropicamide for inducing mydriasis?
A2: Several studies have compared the efficacy of cyclopentolate and tropicamide. While cyclopentolate is often considered to have a more potent cycloplegic (paralysis of accommodation) effect, tropicamide may produce a faster and sometimes more pronounced mydriatic (pupil dilation) effect, particularly in individuals with dark irides.[3][15] Some research suggests that for routine mydriasis, tropicamide may be a suitable alternative with a shorter duration of action and fewer side effects.[10] A meta-analysis indicated no statistically significant difference in the mean spherical equivalent refractive error between the two agents, suggesting comparable cycloplegic efficacy in many cases.[16]
Q3: What is the rationale for using a combination of cyclopentolate and phenylephrine?
A3: The combination of cyclopentolate (a muscarinic antagonist) and phenylephrine (an α-adrenergic agonist) provides a synergistic effect on pupil dilation. Cyclopentolate blocks the parasympathetic pathway, relaxing the iris sphincter muscle, while phenylephrine stimulates the sympathetic pathway, contracting the iris dilator muscle. This dual-mechanism approach often results in a more rapid and profound mydriasis than either agent used alone.[8][9][17]
Q4: What are the potential systemic side effects of cyclopentolate, and how can they be minimized?
A4: Systemic side effects, though rare, can occur, especially in pediatric patients. These can include central nervous system disturbances such as drowsiness, restlessness, hallucinations, and disorientation, as well as anticholinergic effects like dry mouth and tachycardia.[6][18][19][20][21][22][23] To minimize systemic absorption, it is crucial to apply pressure to the nasolacrimal duct (punctal occlusion) for 2-3 minutes after instillation and to wipe away any excess solution from the cheek.[1][2] Using the lowest effective concentration and number of drops is also recommended.[24]
Q5: How long does it take to achieve maximum mydriasis with cyclopentolate, and what is the duration of action?
A5: Maximum mydriasis with cyclopentolate is typically achieved within 30 to 60 minutes after instillation.[4][25] The mydriatic effect generally lasts for up to 24 hours, although complete recovery may take several days in some individuals.[4][26] The duration of cycloplegia is usually shorter, lasting between 6 and 24 hours.[26]
Data Presentation
Table 1: Comparison of Mydriatic and Cycloplegic Efficacy of Different Agents
| Agent(s) | Population | Key Findings | Reference |
| 1% Cyclopentolate vs. 0.5% Tropicamide | Healthy Volunteers | Similar effects on anterior segment measurements and pupil diameter. Tropicamide had a shorter duration of action. | [27] |
| 1% Cyclopentolate vs. 1% Tropicamide | Children and Adults | No statistically significant difference in mean spherical equivalent refractive error. Tropicamide is a viable substitute. | [15][16] |
| 1% Cyclopentolate vs. 1% Tropicamide | Chinese young adults with dark irides | No significant difference in cycloplegic effect. Tropicamide is recommended due to shorter duration. | [10] |
| 0.5% Cyclopentolate + 0.5% Tropicamide vs. 1% Cyclopentolate | Subjects with dark brown irides | Combination drops produced significantly greater mydriasis (mean change of 3.5 mm vs. 0.6 mm). | [8] |
| 0.2% Cyclopentolate + 1% Phenylephrine vs. 0.5% Tropicamide + 2.5% Phenylephrine | Premature infants with dark irides | Both combinations achieved good mydriasis with no significant difference in pupil size or systemic side effects. | [8][9] |
| Cyclopentolate + Phenylephrine vs. Cyclopentolate + Tropicamide + Phenylephrine | Children | The addition of tropicamide to a cyclopentolate and phenylephrine combination had limited clinical effect on cycloplegia and mydriasis. | [16] |
Experimental Protocols
Protocol 1: Assessment of Mydriasis using Pupillometry
Objective: To quantitatively measure pupil diameter in response to mydriatic agents.
Materials:
-
Pupillometer (e.g., infrared eye tracker) with a resolution of at least 0.03 mm.
-
Mydriatic agent (e.g., 1% this compound).
-
Topical anesthetic (optional, to reduce stinging).
-
Dimly lit room.
-
Timer.
Procedure:
-
Baseline Measurement: Acclimate the subject to the dimly lit room for at least 5 minutes. Measure the baseline pupil diameter of both eyes using the pupillometer.
-
Drug Instillation:
-
(Optional) Instill one drop of topical anesthetic.
-
Wait 1-2 minutes, then instill one drop of the mydriatic agent into the lower conjunctival sac of the test eye.
-
Immediately apply pressure to the nasolacrimal duct for 2-3 minutes.
-
-
Serial Measurements: At predefined intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), measure the pupil diameter of both the treated and untreated (consensual response) eyes.
-
Data Recording: Record the pupil diameter at each time point. Note the time to onset of mydriasis and the time to maximum pupil dilation.
-
Post-Dilation Assessment: Continue measurements until the pupil begins to constrict to determine the duration of action.
Workflow for Pupillometry Experiment:
Caption: Experimental workflow for pupillometry.
Protocol 2: Assessment of Cycloplegia (Residual Accommodation)
Objective: To determine the extent of ciliary muscle paralysis following the administration of a cycloplegic agent.
Materials:
-
Cycloplegic agent (e.g., 1% this compound).
-
Autorefractor or retinoscope.
-
Trial lenses and trial frame.
-
Near vision chart.
Procedure:
-
Baseline Refraction: Perform a manifest (non-cycloplegic) refraction to determine the subject's baseline refractive error.
-
Drug Instillation: Instill the cycloplegic agent as described in Protocol 1.
-
Waiting Period: Allow sufficient time for the cycloplegic agent to take effect (typically 30-45 minutes for cyclopentolate).
-
Cycloplegic Refraction: Perform a refraction using an autorefractor or retinoscopy. This measurement should reflect the refractive error with accommodation paralyzed.
-
Subjective Refinement: Refine the objective findings with a subjective refraction to determine the final cycloplegic prescription.
-
Calculation of Residual Accommodation: The difference between the manifest and cycloplegic refractions provides an indication of the amount of accommodation that was relaxed.
Signaling Pathways
Mydriasis Induction Pathways:
Caption: Dual pathways of mydriasis induction.
References
- 1. sahealth.sa.gov.au [sahealth.sa.gov.au]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. balijournalophth.id [balijournalophth.id]
- 4. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopentolate (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Comparison of 0.5% cyclopentolate plus 0.5% tropicamide and 1% cyclopentolate alone for mydriasis of dark irides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 10. Approach to cycloplegic refraction | Canadian Journal of Optometry [openjournals.uwaterloo.ca]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of mydriasis and eye steering in ultrawide field imaging for detecting peripheral retinal lesions in myopic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Comparative efficacy of tropicamide 1% and cyclopentolate 1% for cycloplegic refraction: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
- 19. Approach to cycloplegic refraction | Canadian Journal of Optometry [openjournals.uwaterloo.ca]
- 20. researchgate.net [researchgate.net]
- 21. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 22. Cyclopentolate-Induced Systemic Complications in a Pediatric Patient: A Case Report | Sciety [sciety.org]
- 23. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. anmfonline.org [anmfonline.org]
- 25. researchgate.net [researchgate.net]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Effects of Mydriatics on Rod/Cone- and Melanopsin-driven Pupil Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in cyclopentolate hydrochloride experiments
Welcome to the technical support center for cyclopentolate (B1215867) hydrochloride experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure consistency in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cyclopentolate hydrochloride? A1: this compound is a muscarinic receptor antagonist.[1][2] It competitively blocks acetylcholine (B1216132) from binding to muscarinic receptors, particularly in the iris sphincter and ciliary muscles of the eye.[3][4][5] This inhibition leads to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia), making it a valuable tool for ophthalmic diagnostics and procedures.[1][3][6]
Q2: What is the expected onset and duration of action for cyclopentolate? A2: When applied topically to the eyes, cyclopentolate exhibits a rapid onset of action, with maximal mydriasis and cycloplegia occurring within 15 to 60 minutes.[3][4][5] The effects are typically transient, with recovery usually occurring within 24 hours.[4][5]
Q3: How does iris pigmentation influence the efficacy of cyclopentolate? A3: The effects of cyclopentolate can be slower in onset and longer in duration in individuals with darkly pigmented irises.[4][5] Some studies also suggest that skin pigmentation, rather than just iris color, may be a decisive factor in the effectiveness of cycloplegics.[7]
Q4: What are the known stability issues with this compound solutions? A4: this compound is an ester that can undergo hydrolysis, especially in alkaline solutions.[8][9] Its degradation is pH-dependent and occurs more rapidly at higher pH values.[9] The primary degradation products are α-(1-hydroxycyclopentyl)-benzeneacetic acid and phenylacetic acid.[9] For experimental use, it is crucial to control the pH of the formulation and store it according to the manufacturer's recommendations, typically at room temperature (8°C to 25°C).[10] Stability studies have shown that a 1% formulation can be stable for up to 24 months under controlled temperature conditions (15-25°C).[11][12]
Troubleshooting Guide
Problem 1: Inconsistent Mydriasis or Cycloplegia in Animal Models
Q: We are observing significant variability in pupil dilation and cycloplegic effect in our animal subjects. What could be the cause?
A: This is a common issue in ophthalmic research.[13][14] Several factors can contribute to this variability:
-
Formulation and Dosing:
-
Incorrect pH or Degradation: Ensure your cyclopentolate solution is within the optimal pH range and has not degraded. The compound's stability is pH-sensitive, with rapid degradation in alkaline conditions.[9] Prepare fresh solutions or verify the stability of stored batches using a method like HPLC.[8]
-
Inconsistent Drop Volume: The volume of the administered drop can affect the dose delivered. Use calibrated micropipettes to ensure consistent dosing.
-
Administration Technique: Ensure the drop is administered directly into the conjunctival sac and that blinking is minimized immediately after to prevent rapid washout. Applying pressure to the corner of the eye near the nose for about a minute can help prevent systemic absorption and local dilution.[15]
-
-
Subject Variability:
-
Pigmentation: As with humans, iris and skin pigmentation in animal models can affect the drug's onset and duration.[4][7] Document the pigmentation of your subjects and analyze the data accordingly.
-
Species and Strain Differences: Different animal species may have variations in muscarinic receptor density or distribution, leading to different responses.[14] Ensure the chosen animal model is appropriate for ophthalmic studies.
-
-
Environmental Factors:
-
Light Conditions: Perform measurements under consistent lighting conditions, as ambient light can influence pupil size.
-
Problem 2: High Variability in In-Vitro Functional Assay Results
Q: Our in-vitro assays (e.g., calcium flux, PI hydrolysis) measuring muscarinic receptor antagonism are showing poor reproducibility. What should we check?
A: High variability in in-vitro assays can often be traced back to cell culture, reagents, or the assay protocol itself.
-
Cell Culture Conditions:
-
Cell Line Integrity: Ensure you are using cells with a consistent and verified expression of the target muscarinic receptor subtype (e.g., M3). Use cells from a low passage number, as receptor expression can change over time.
-
Cell Health: Only use healthy, viable cells for your experiments. The presence of dead cells can lead to high background signals.[16]
-
-
Reagent Quality:
-
Cyclopentolate Stability: Cyclopentolate can hydrolyze in aqueous buffer solutions over time.[9] Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Buffer Composition: Ensure the buffer composition (e.g., pH, ionic strength) is consistent across all experiments, as this can affect receptor-ligand binding.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to optimized incubation times for drug treatment and signal detection.
-
Non-Specific Binding: Use a blocking agent to prevent non-specific binding of antibodies or other reagents to the cells.[16]
-
Problem 3: Unexpected Analytical Results (HPLC)
Q: Our HPLC analysis shows unexpected peaks or a gradual increase in system pressure. How can we resolve this?
A: These issues typically point to sample degradation or problems with the HPLC system.
-
Unexpected Peaks:
-
Degradation Products: The appearance of new peaks may indicate the degradation of cyclopentolate into its hydrolysis products.[9] Compare the chromatogram to a freshly prepared standard.
-
Contamination: Ensure solvents and sample vials are clean. Debris from vial septa can also introduce contaminants.[17]
-
-
Increased System Pressure:
-
Particulate Matter: A gradual rise in pressure can be caused by the accumulation of particulate matter from the sample or degrading pump seals on the column frit.[17] Filter all samples and mobile phases before use.
-
Precipitation: The drug or excipients may be precipitating in the mobile phase. Check the solubility of all components in your mobile phase.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, compiled from various studies.
Table 1: Muscarinic Receptor Binding Affinity
| Parameter | Receptor Target | Value | Organism/System |
|---|
| pKB | Muscarinic Receptors | 7.8 | Circular Ciliary Muscle |
pKB is the negative logarithm of the dissociation constant (KB) of an antagonist, indicating its binding affinity.
Table 2: Pharmacodynamic Properties (1% Ophthalmic Solution)
| Parameter | Value | Notes |
|---|---|---|
| Onset of Mydriasis | 15 - 30 minutes | Time to achieve pupil dilation.[3] |
| Time to Max. Effect | 15 - 60 minutes | Time to achieve maximum cycloplegia and mydriasis.[4][5] |
| Duration of Action | ~24 hours | Recovery may take several days in some individuals.[6] |
Experimental Protocols
Protocol 1: Competitive Muscarinic Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the target muscarinic receptor (e.g., CHO-hM3).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound standards.
-
Atropine (B194438) (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
GF/C glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand (at a concentration near its Kd), and 50 µL of the cyclopentolate dilution (or buffer for total binding, or a saturating concentration of atropine for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature or 25°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the cyclopentolate concentration to determine the IC₅₀, which can then be converted to a Ki value.
Protocol 2: Phosphoinositide (PI) Hydrolysis Functional Assay
This protocol measures the functional antagonism of cyclopentolate at Gq/11-coupled muscarinic receptors (e.g., M1, M3, M5) by quantifying the inhibition of agonist-induced PI hydrolysis.
Materials:
-
Cell line expressing the target muscarinic receptor (e.g., CHO-hM3) plated in 24-well plates.
-
[³H]-myo-inositol.
-
Serum-free, inositol-free DMEM.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound standards.
-
Krebs-Bicarbonate buffer with LiCl.
-
Stop Solution (e.g., Methanol:H₂O:HCl).
-
Anion-exchange chromatography columns.
Methodology:
-
Seed cells in 24-well plates and grow overnight.
-
Label the cells by incubating them overnight in serum-free, inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL).[18]
-
Wash the cells with Krebs-Bicarbonate buffer and pre-incubate with varying concentrations of this compound for 15-20 minutes.
-
Stimulate the cells by adding a muscarinic agonist (e.g., carbachol (B1668302) at its EC₈₀ concentration) and incubate for 60 minutes at 37°C.[18]
-
Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold Stop Solution.[18]
-
Extract the inositol (B14025) phosphates (IPs). Purify the total [³H]-IPs using anion-exchange chromatography.
-
Quantify the radioactivity in the IP fraction using a scintillation counter.
-
Plot the agonist-induced response as a function of the cyclopentolate concentration to determine the IC₅₀ and calculate the antagonist's potency (pA₂ value).
Visualizations
Mechanism of Action
Caption: Signaling pathway of muscarinic M3 receptor antagonism by cyclopentolate.
Experimental Workflow
Caption: Workflow for an in-vitro functional antagonism assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 7. Effect of cycloplegic agents (1% this compound and 1% tropicamide) on anterior segment parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Stability of a formulation of 1% cyclopentolate eye drops [medigraphic.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancing Ophthalmic Drug Development: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. altasciences.com [altasciences.com]
- 15. 1mg.com [1mg.com]
- 16. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
Cyclopentolate Hydrochloride Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentolate (B1215867) hydrochloride. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of cyclopentolate hydrochloride?
This compound primarily degrades through hydrolysis in aqueous solutions.[1] The degradation follows two simultaneous, parallel pathways, especially in alkaline conditions.[2][3] The first is a standard ester hydrolysis, while the second is an unusual cyclic mechanism involving the hydroxyl group of the cyclopentanol (B49286) moiety.[1][2] The drug is most stable in acidic conditions, with a pH minimum for degradation observed at pH 2.5, and it degrades rapidly at higher pH values.[1]
Q2: What are the major degradation byproducts of this compound?
The two parallel degradation pathways yield two main byproducts:[1][3]
-
α-(1-hydroxycyclopentyl)-benzeneacetic acid : This product is formed through the expected, normal ester hydrolysis pathway.[2][3]
-
Phenylacetic acid : This byproduct is formed via a unique cyclic mechanism that requires the participation of the hydroxyl group from the adjacent cyclopentanol ring.[1][3] This pathway is not observed in acidic conditions below pH 3.0.[1]
Q3: How do different environmental factors influence the stability of this compound?
Several factors can influence its stability:
-
pH : This is the most critical factor. The degradation rate is significantly faster in alkaline solutions compared to acidic solutions.[1][3]
-
Temperature : Degradation follows pseudo-first-order kinetics, and the rate increases with temperature. Studies are often conducted at elevated temperatures (e.g., 50°C) to accelerate degradation for analytical purposes.[1][3]
-
Oxygen : The presence of oxygen can influence degradation, particularly in the context of oxidative degradation pathways, although hydrolysis is the primary route.[2]
-
Light : While hydrolysis is the main pathway, photostability should be considered as part of forced degradation studies to ensure a comprehensive stability profile.[4][5]
Troubleshooting Guide
Q4: My this compound sample is degrading much faster than expected in solution. What is the likely cause?
The most probable cause is high pH. This compound is very unstable in neutral to alkaline solutions.[1] Verify the pH of your solvent or buffer system. For maximum stability, the pH should be maintained around 2.5.[1] If using buffers, be aware that buffer species can also influence the degradation kinetics.
Q5: I am conducting a forced degradation study under acidic conditions (pH < 3.0) but do not observe the formation of phenylacetic acid. Is this normal?
Yes, this is an expected result. The formation of phenylacetic acid occurs through a specific cyclic mechanism that is not favored in acidic environments.[1] This pathway is typically observed only in neutral to alkaline conditions where the hydroxyl group on the cyclopentanol ring can participate in the reaction.[1][3] Under acidic stress, you should primarily expect to see the formation of α-(1-hydroxycyclopentyl)-benzeneacetic acid.
Q6: My HPLC chromatogram shows poor separation between the parent cyclopentolate peak and its degradation products. How can I improve the resolution?
Poor resolution can be addressed by modifying the chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition : Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[6]
-
pH of Mobile Phase : Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and improve separation.
-
Column Chemistry : If using a standard C18 column, consider switching to a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.
-
Gradient Elution : If using an isocratic method, switching to a gradient elution can help resolve peaks with different polarities more effectively.[7]
Q7: After performing an oxidative stress study with hydrogen peroxide, I see several unknown peaks in my chromatogram. What are they?
While the primary degradation pathways are hydrolytic, applying oxidative stress can generate different byproducts.[6] These unknown peaks could be oxidized forms of cyclopentolate or its primary hydrolytic degradants. To identify these byproducts, mass spectrometry (LC-MS) is recommended.[6] It is also important to run a blank sample containing only the peroxide in the mobile phase to ensure the extra peaks are not artifacts from the stress agent itself.
Data Presentation: Degradation Pathways and Conditions
Table 1: Summary of this compound Degradation
| Degradation Condition | Pathway Type | Major Byproduct(s) | Key Experimental Notes |
| Alkaline (pH > 7) | Hydrolysis (Parallel Pathways) | α-(1-hydroxycyclopentyl)-benzeneacetic acid AND Phenylacetic acid | Degradation is rapid and follows pseudo-first-order kinetics.[1][3] |
| Acidic (pH < 3.0) | Hydrolysis (Ester Hydrolysis) | α-(1-hydroxycyclopentyl)-benzeneacetic acid | Phenylacetic acid is not formed.[1] The drug is most stable at pH 2.5.[1] |
| Oxidative | Oxidation | Potential Oxidized Derivatives | Typically studied using 0.3-3% H₂O₂.[4] Byproducts require structural elucidation (e.g., via MS). |
| Photolytic | Photodegradation | Potential Photoproducts | Samples are exposed to controlled light sources (e.g., 1.2 million lux hours).[4] |
| Thermal | Thermolysis | Same as hydrolytic byproducts (accelerated) | Typically performed at 40-70°C to accelerate hydrolysis.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products, as recommended by ICH guidelines.[8]
-
Preparation of Stock Solution : Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Reflux at 60-80°C for 30 minutes to 2 hours.[8] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Reflux at 60-80°C for 30 minutes.[8] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL for analysis.
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL for analysis.
-
Thermal Degradation : Store the stock solution (in solid and/or solution form) in a temperature-controlled oven at 70°C for 24-48 hours.[4]
-
Photolytic Degradation : Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis : Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is adapted from published procedures for the analysis of this compound and its degradation products.[6]
-
Instrumentation : A high-performance liquid chromatograph equipped with a UV detector.
-
Column : Waters Spherisorb ODS2 C18 (5 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase : A mixture of 0.1% heptane-1-sulphonic acid sodium salt in a methanol-water (80:20, v/v) solution.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm.[6]
-
Injection Volume : 20 µL.
-
Procedure :
-
Prepare the mobile phase, filter through a 0.45 µm filter, and degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, unstressed sample, and stressed samples.
-
Record the chromatograms and identify the peaks corresponding to this compound and its degradation products by comparing their retention times with the control and standard.
-
Visualizations
Caption: Hydrolytic degradation pathways of this compound.
Caption: General workflow for a forced degradation stability study.
References
- 1. Kinetics of hydrolysis of this compound in aqueous solution - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 6. Chromatographic Determination of this compound and Phenylephrine Hydrochloride in the Presence of Their Potential Degradation Products. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijrpp.com [ijrpp.com]
Adjusting cyclopentolate hydrochloride concentration for different iris pigmentations in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting cyclopentolate (B1215867) hydrochloride concentration for different iris pigmentations in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Troubleshooting Guide
Q1: Mydriasis is insufficient or delayed in dark-pigmented irises. What should I do?
A1: This is a common issue due to the binding of cyclopentolate to melanin (B1238610) in heavily pigmented irises, which can slow the onset and reduce the effective concentration of the drug at the muscarinic receptors of the iris sphincter muscle.[1][2][3]
-
Increase Pre-treatment Time: For darkly pigmented irises, increase the time between instillation of cyclopentolate and the start of your experimental procedure. While maximum mydriasis in lightly pigmented irises can occur within 20-30 minutes, it may take 30-60 minutes in heavily pigmented irises.[4]
-
Consider a Higher Concentration (with caution): While most studies in animal models utilize a 1% cyclopentolate solution, a higher concentration might be considered for darkly pigmented irises if insufficient mydriasis is achieved with the standard concentration. However, be aware that higher concentrations may increase the risk of systemic side effects. It is advisable to conduct a pilot study to determine the optimal concentration for your specific animal model and iris pigmentation level.
-
Sequential Dosing: Instead of a single application, consider a second drop of 1% cyclopentolate administered 5-10 minutes after the first.[5][6] This can help saturate the melanin binding sites and increase the bioavailability of the drug to the target receptors.
-
Combination Therapy: In some cases, combining cyclopentolate with a sympathomimetic mydriatic agent, such as phenylephrine, can enhance pupil dilation. This combination targets both the iris sphincter (parasympatholytic action of cyclopentolate) and dilator muscles (sympathomimetic action of phenylephrine).
Q2: I'm observing significant variability in mydriasis between animals of the same species.
A2: This variability can often be attributed to subtle differences in iris pigmentation, even within the same strain or breed of animal.
-
Standardize Iris Pigmentation: If possible, categorize your animals based on a standardized iris pigmentation scale (e.g., light, medium, dark) before the experiment. This will allow you to analyze your data more accurately and identify if pigmentation is a significant variable.
-
Ensure Consistent Administration Technique: Verify that the volume of the drop and the instillation technique are consistent across all animals. Ensure the drop is placed in the conjunctival sac and minimize blinking or tearing immediately after administration to maximize drug contact time. Applying digital pressure to the lacrimal sac for 2-3 minutes after instillation can reduce systemic absorption.[5]
-
Control for Environmental Factors: Ensure that lighting conditions are consistent during the measurement of pupil diameter, as this can influence pupil size.
Q3: Mydriasis is wearing off faster than expected in albino or lightly pigmented animals.
A3: In albino or lightly pigmented irises, the lack of melanin binding leads to a faster onset but also a shorter duration of action for cyclopentolate.
-
Adjust Experimental Timeline: Plan your procedures to be completed within the shorter window of effective mydriasis in these animals. For example, in rabbits, mydriasis with 1% cyclopentolate may last for 10-12 hours, whereas in cats it can last for 24-36 hours.[4][7]
-
Consider a Lower Concentration: For procedures requiring a shorter duration of mydriasis in lightly pigmented animals, a lower concentration of cyclopentolate (e.g., 0.5%) could be sufficient and may reduce the risk of side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cyclopentolate hydrochloride?
A1: this compound is a muscarinic receptor antagonist. When applied topically to the eye, it blocks the action of acetylcholine (B1216132) on the muscarinic receptors of the iris sphincter muscle and the ciliary muscle. This blockage causes the iris sphincter muscle to relax, resulting in pupil dilation (mydriasis), and paralyzes the ciliary muscle, leading to a loss of accommodation (cycloplegia).
Q2: How does iris pigmentation affect the efficacy of cyclopentolate?
A2: Melanin, the pigment in the iris, can bind to cyclopentolate and other drugs.[1][2][3] This binding creates a reservoir of the drug in the iris, which can lead to a slower onset of action as the drug is gradually released to the target receptors. It also results in a longer duration of mydriasis because the drug is eliminated more slowly from the eye. In lightly pigmented or albino irises, there is minimal melanin binding, leading to a more rapid onset and shorter duration of action.
Q3: What are the typical concentrations of cyclopentolate used in animal models?
A3: The most commonly used concentration of this compound in published animal studies is 1%.[4][8][9] Some studies in humans have explored the use of 0.5% cyclopentolate, particularly in combination with other mydriatics like tropicamide (B1683271) for darkly pigmented irides.[10]
Q4: Are there species-specific differences in the response to cyclopentolate?
A4: Yes, there are significant species-specific differences in the onset, duration, and even the side effects of cyclopentolate. For example, a 1% solution in rabbits leads to a faster onset (10-25 minutes) and shorter duration (10-12 hours) of mydriasis compared to cats, which have a longer onset (20-40 minutes) and duration (24-36 hours).[4][7] It is crucial to consult literature specific to your animal model.
Q5: What are the potential side effects of cyclopentolate in animals?
A5: Potential side effects can include local irritation (stinging upon application), photophobia due to the dilated pupil, and blurred vision.[5] Systemic side effects, although less common with proper administration, can occur due to absorption and may include tachycardia, dry mouth, and behavioral changes. Applying pressure to the nasolacrimal sac after instillation can help minimize systemic absorption.[5]
Data Presentation
The following table summarizes quantitative data from studies on the effect of 1% this compound in different animal models. Note that direct comparative studies across a range of concentrations for different iris pigmentations are limited in the current literature.
| Animal Model | Iris Pigmentation | Concentration | Onset of Mydriasis | Time to Max. Mydriasis | Duration of Mydriasis | Reference |
| Rabbit | Not specified | 1% | 10-25 minutes | ~25 minutes | 10-12 hours | [4][7] |
| New Zealand White Rabbit | Albino | 1% | Not specified | Not specified | ~40 hours | [8] |
| Cat | Not specified | 1% | 20-40 minutes | ~40 minutes | 24-36 hours | [4][7] |
| Beagle Dog | Not specified | 1% | ~30 minutes | ~12 hours | ~72 hours | [9] |
Experimental Protocols
Protocol for Assessing Mydriatic Efficacy of this compound
This protocol outlines a general procedure for evaluating the mydriatic effect of cyclopentolate in an animal model. It should be adapted based on the specific species and experimental goals.
-
Animal Preparation and Baseline Measurement:
-
Acclimate the animal to the experimental environment to minimize stress.
-
Under controlled, consistent lighting conditions, measure the baseline pupil diameter of both eyes. This can be done using a calibrated caliper or a pupilometer for more precise measurements.
-
Record the baseline measurements.
-
-
Drug Administration:
-
Gently restrain the animal.
-
Instill one drop of the desired concentration of this compound solution into the conjunctival sac of one eye (the treated eye). The other eye can serve as a control.
-
To prevent systemic absorption, apply gentle digital pressure to the nasolacrimal duct for 2-3 minutes immediately following administration.[5]
-
-
Post-instillation Measurements:
-
At predetermined time intervals (e.g., every 5-10 minutes for the first hour, then hourly), measure the pupil diameter of both the treated and control eyes under the same lighting conditions as the baseline measurement.
-
Continue measurements until the pupil returns to its baseline size to determine the duration of action.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point for both the treated and control eyes.
-
Determine the onset of mydriasis (time to a statistically significant increase in pupil diameter), the time to maximum mydriasis, and the duration of mydriasis (time for the pupil to return to baseline).
-
If comparing different concentrations or iris pigmentations, perform statistical analysis to determine significant differences between groups.
-
Visualizations
Caption: Signaling pathway of cyclopentolate-induced mydriasis.
Caption: Experimental workflow for assessing mydriatic efficacy.
References
- 1. Melanin-Binding-Based Discovery of Topically Instilled Carbonic Anhydrase Inhibitors for Targeted Delivery and Prolonged Action in the Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin-Binding-Based Discovery of Topically Instilled Carbonic Anhydrase Inhibitors for Targeted Delivery and Prolonged Action in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Pharmacokinetic Evaluation of High Melanin Binder Levofloxacin in Rabbits Shows Potential of Topical Eye Drops for Posterior Segment Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopentolate Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 6. Optimal dosage of cyclopentolate 1% for cycloplegic refraction in hypermetropes with brown irides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 0.5% cyclopentolate plus 0.5% tropicamide and 1% cyclopentolate alone for mydriasis of dark irides - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in cycloplegic effects of cyclopentolate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentolate (B1215867) hydrochloride. Our aim is to help you minimize variability in the cycloplegic effects of this compound in your experimental settings.
Troubleshooting Guide
Issue: High Variability in Cycloplegic Response Among Subjects
Unexpectedly high variability in pupil dilation and accommodation paralysis can confound experimental results. Below are potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| Subject-Specific Factors | Pigmentation: Melanin in the iris and skin can bind to cyclopentolate, potentially delaying or reducing its effect. Studies have shown that skin pigmentation may be a more decisive factor than iris color.[1][2][3] Consider stratifying your subject groups by iris and skin pigmentation (e.g., light, medium, dark) to analyze data for potential correlations.[1][2] In individuals with dark irides and medium to darkly pigmented skin, the residual accommodation can be considerable, leading to a less effective cycloplegia.[1][3] |
| Age: Younger individuals, particularly infants, may experience more pronounced systemic absorption and central nervous system (CNS) side effects, which can indirectly influence the ocular response.[4][5] For pediatric studies, adhere to age-specific dosing recommendations and monitor subjects closely.[4][6] | |
| Inconsistent Drug Administration | Application Technique: The method of instillation can significantly impact drug delivery and absorption. Standardize the instillation procedure across all subjects. The conventional method is to instill the drop into the lower conjunctival cul-de-sac.[7] An alternative for non-cooperative subjects, such as children, is to place the drop on the inner canthus of the closed eye, followed by eye-opening, which has shown similar efficacy.[7][8][9] |
| Dosage: The number of drops administered can affect both the efficacy and the incidence of side effects.[10][11] While multiple drops may be required for heavily pigmented irides, a single drop of 1% cyclopentolate has been found sufficient for cycloplegic refraction in many cases, with fewer side effects.[5][10][11] For hypermetropes with brown irides, two drops administered 10 minutes apart have been suggested as optimal.[12] | |
| Systemic Absorption | Nasolacrimal Occlusion: Systemic absorption of cyclopentolate can lead to variable plasma concentrations and potential side effects, which may introduce variability.[13][14][15] To minimize systemic absorption, apply digital pressure to the lacrimal sac for two to three minutes immediately following instillation.[4][5][6][16][17] |
| Procedural Inconsistencies | Timing of Measurements: The onset and peak of cycloplegic effect occur within a specific timeframe. Maximal cycloplegia is typically observed between 25 to 75 minutes after instillation.[4][5] Standardize the time points for all measurements post-instillation to ensure you are capturing the desired phase of the drug's effect. |
| Crying/Agitation: In pediatric subjects, crying can lead to less effective cycloplegia, particularly in those with darker pigmentation, as it can dilute and wash out the eye drops.[1][2] Efforts should be made to minimize distress during administration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected onset and duration of cycloplegia with cyclopentolate hydrochloride?
A1: Cyclopentolate acts rapidly. Maximal cycloplegia generally occurs within 25 to 75 minutes after instillation.[5] The recovery of accommodation typically takes 6 to 24 hours, although complete recovery from mydriasis (pupil dilation) may take several days in some individuals.[5]
Q2: How does pigmentation affect the cycloplegic effect of cyclopentolate?
A2: Pigmentation plays a significant role. Individuals with heavily pigmented irides may require more doses to achieve adequate cycloplegia.[5] Research suggests that skin pigmentation is a more critical factor than iris pigmentation in determining the effectiveness of cycloplegics.[1][2][3] In subjects with dark irides and medium to dark skin, residual accommodation can be substantial, leading to a less profound cycloplegic effect.[1][3]
Q3: What is the optimal dosage of cyclopentolate for achieving consistent cycloplegia?
A3: The optimal dosage can vary based on patient characteristics. However, for many individuals, a single drop of 1% cyclopentolate is sufficient for cycloplegic refraction and is associated with fewer side effects compared to multiple drops.[10][11] For children, one or two drops of a 1% solution may be used, with a second application if necessary.[6] In infants, a single drop of a 0.5% solution is recommended to minimize systemic absorption and potential side effects.[4][6] Studies on individuals with brown irides suggest that two instillations of 1% cyclopentolate 10 minutes apart may be optimal.[12]
Q4: How can I minimize systemic absorption of cyclopentolate eye drops?
A4: To reduce systemic absorption, apply digital pressure over the nasolacrimal sac for two to three minutes immediately after instilling the eye drops.[4][5][6][16][17] This technique helps to prevent the drug from entering the nasal cavity and subsequently the systemic circulation.
Q5: Can cyclopentolate be administered to a closed eye?
A5: Yes, particularly in uncooperative children. Instilling the drops on the inner canthus of the closed eyelid, followed by the opening of the eye, has been shown to be an effective alternative to the conventional method of placing the drop in the lower conjunctival cul-de-sac, with comparable efficacy and safety.[7][8][9]
Data Summary
The following table summarizes key quantitative data related to the cycloplegic effect of this compound from various studies.
| Parameter | Drug Concentration | Subject Population | Key Findings | Reference |
| Pupil Diameter | 1% Cyclopentolate | Children | Increased from a mean of 4.8 +/- 1 mm to 8 +/- 0.9 mm at 30 minutes post-instillation. | [13] |
| Residual Accommodation | 1% Cyclopentolate + 1% Tropicamide (B1683271) | Hypermetropic Children | In dark-irided subjects with medium and dark skin, residual accommodation was significantly higher (+1.05 ± 0.19 D and +1.35 ± 0.20 D, respectively) compared to a light-irided, light-skinned reference group (+0.84 ± 0.61D). | [3] |
| Refractive Error Change | 1% Cyclopentolate | Myopic Children | A significant hyperopic shift in spherical equivalent refraction was observed, from -3.07 ± 2.23 D to -2.57 ± 2.15 D. | [18] |
| Plasma Concentration | 1% Cyclopentolate | Children | Marked interindividual variation in peak plasma concentrations, ranging from undetectable to 5.8 ng/ml (median, 2.9 ng/ml). | [13] |
| Time to Maximal Mydriasis | 1% Cyclopentolate | Healthy Volunteers | Maximum pupillary dilation occurred at 30 minutes after application. | [14] |
| Dosage Efficacy | 1% Cyclopentolate | Patients aged 3.5 to 20 years | No statistically significant difference in cycloplegic effect between one, two, or three drops. A single drop was deemed sufficient. | [10][11] |
Experimental Protocols
Protocol 1: Assessing Cycloplegic Effect with Varied Dosages
-
Objective: To determine the optimal dosage of 1% cyclopentolate for complete cycloplegia.
-
Subjects: Patients aged 3.5 to 20 years.
-
Methodology:
-
Divide eligible patients randomly into three groups.
-
Group 1: Compare the cycloplegic effect of one drop versus two drops of 1% cyclopentolate.
-
Group 2: Compare the effect of two drops versus three drops.
-
Group 3: Compare the effect of one drop versus three drops.
-
Administer the drops and measure the spherical equivalent refractive error at standardized time points.
-
Record and compare the incidence of side effects between the different dosage regimens.[10][11]
-
Protocol 2: Evaluating the Influence of Pigmentation on Cycloplegic Effect
-
Objective: To compare the refractive outcome and residual accommodation based on iris and skin pigmentation.
-
Subjects: Hypermetropic children.
-
Methodology:
-
Classify subjects into groups based on iris and skin pigmentation (light, medium, dark).
-
Administer a standardized dose of cyclopentolate (e.g., two drops of 1% cyclopentolate or one drop of 1% cyclopentolate and one drop of 1% tropicamide).
-
Measure the refractive outcome and residual accommodation using standardized clinical techniques at a set time point post-instillation.
-
Analyze the data to determine the influence of iris and skin pigmentation on the effectiveness of the cycloplegic agent.[1][2][3]
-
Visualizations
Caption: Experimental workflow for minimizing variability.
Caption: Cyclopentolate mechanism of action.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. revieweducationgroup.com [revieweducationgroup.com]
- 3. Eye colour and skin pigmentation as significant factors for refractive outcome and residual accommodation in hypermetropic children: a randomized clinical trial using cyclopentolate 1% and tropicamide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclogyl (cyclopentolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. drugs.com [drugs.com]
- 7. Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Clinical Randomized Trial Comparing the Cycloplegic Effect of Cyclopentolate Drops Applied to Closed Eyelids Versus Open Eyelids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal dosage of cyclopentolate 1% for complete cycloplegia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal dosage of cyclopentolate 1% for cycloplegic refraction in hypermetropes with brown irides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopentolate (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. drugs.com [drugs.com]
- 18. Influence of cycloplegia with topical cyclopentolate on higher-order aberrations in myopic children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Duration of Action of Cyclopentolate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at extending the duration of action of cyclopentolate (B1215867) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of action for a standard cyclopentolate hydrochloride ophthalmic solution?
A1: The cycloplegic (paralysis of accommodation) effect of a standard 1% this compound solution typically lasts for 6 to 24 hours, while mydriasis (pupil dilation) can persist for up to 24 hours.[1] However, the time to maximum cycloplegia can be reached as early as 30 minutes after instillation in some individuals.[2][3] Recovery time can be influenced by factors such as iris pigmentation, with individuals with darkly pigmented irises potentially experiencing a longer duration of action.
Q2: My experiments require a longer period of cycloplegia than what is achieved with the standard solution. What strategies can I explore to prolong the effect of this compound?
A2: To enhance the duration of action of this compound, you can investigate several formulation strategies that increase the precorneal residence time of the drug. These include:
-
Viscosity-Enhancing Formulations: Incorporating viscosity-modifying agents can reduce the nasolacrimal drainage of the eye drops.
-
Mucoadhesive Formulations: Utilizing polymers that adhere to the mucin layer of the tear film can significantly prolong contact time.
-
In Situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel in the eye's cul-de-sac, providing a sustained release of the drug.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan (B1678972) nanoparticles, can offer controlled and prolonged release.
-
Prodrug Approach: Synthesizing a prodrug of cyclopentolate that slowly converts to the active form in the eye can extend its therapeutic effect.
Q3: Are there any commercially available or extensively researched formulations that demonstrate a prolonged duration of action for cyclopentolate?
A3: Research has been conducted on various formulations to extend the action of cyclopentolate. For instance, a study on cyclopentolate polygalacturonate complexes showed a more intense cycloplegic response at later time points compared to the standard hydrochloride salt, suggesting a longer duration of effect.[4] While not a direct measurement of duration, this indicates a potential for prolonged action. Further research into specific, commercially available long-acting formulations is ongoing.
Troubleshooting Guides
Issue 1: Inconsistent or Shorter-Than-Expected Duration of Action in Animal Models
| Possible Cause | Troubleshooting Step |
| Rapid Nasolacrimal Drainage | Increase the viscosity of your formulation by adding a biocompatible polymer. See the Experimental Protocols section for details on preparing viscosity-enhanced and mucoadhesive formulations. |
| Low Drug Bioavailability | Consider encapsulating cyclopentolate in a nanoparticle system to improve its penetration and retention in ocular tissues. Refer to the protocols for preparing Solid Lipid Nanoparticles or Chitosan Nanoparticles. |
| Animal-Specific Factors | Be aware that the duration of action can vary between species. For example, mydriasis from 1% cyclopentolate in rabbits lasts for 10-12 hours, while in cats it can last for 24-36 hours.[1] Ensure your experimental timeline is appropriate for your chosen animal model. |
Issue 2: Difficulty in Preparing Stable Long-Acting Formulations
| Possible Cause | Troubleshooting Step |
| Phase Separation or Aggregation in Nanoparticle Suspensions | Optimize the concentration of surfactants and lipids in your formulation. Ensure proper homogenization or sonication parameters are used as detailed in the relevant experimental protocols. |
| Premature Gelling or Inconsistent Gelation of In Situ Gels | Adjust the concentration of the gelling agent and ensure the pH and ionic strength of your formulation are optimized for the desired gelation trigger. Refer to the protocol for In Situ Gelling Systems. |
| Low Drug Entrapment Efficiency in Nanoparticles | Modify the drug-to-lipid or drug-to-polymer ratio. The choice of organic solvent and the method of solvent evaporation can also significantly impact entrapment efficiency. |
Quantitative Data on this compound Formulations
| Formulation | Key Findings | Duration of Action | Reference |
| Standard 1% this compound | Baseline for comparison. | Cycloplegia: 6-24 hours; Mydriasis: up to 24 hours. | [1] |
| 1% Cyclopentolate Polygalacturonate | Showed a more intense cycloplegic response at later time points compared to the hydrochloride salt. | While not explicitly quantified as extended duration, the increased intensity at later times suggests a prolonged effect. | [4] |
| 1% Cyclopentolate with Tropicamide (B1683271) | Combination had a faster onset and shorter recovery time compared to cyclopentolate alone. | Recovery from cycloplegia was around 7 hours versus ≥ 8 hours for cyclopentolate alone in the majority of subjects.[5] | [5] |
| Topical 1% Cyclopentolate in Horses | Significant pupil dilation was observed from 1 to 172 hours. | Mydriasis persisted for an extended period in this animal model. | [6] |
Experimental Protocols
Preparation of a Mucoadhesive Chitosan Nanoparticle Formulation
This protocol is based on the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic Acid
-
Purified water
Procedure:
-
Prepare Chitosan Solution: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution with gentle stirring until a clear solution is obtained. The concentration of chitosan can be varied (e.g., 0.1-0.5% w/v) to optimize nanoparticle characteristics.
-
Dissolve this compound: Add the desired amount of this compound to the chitosan solution and stir until completely dissolved.
-
Prepare TPP Solution: Dissolve TPP in purified water to a specific concentration (e.g., 0.1-0.5% w/v).
-
Nanoparticle Formation: Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan-drug solution. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with purified water and re-centrifuge.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable sterile aqueous vehicle for ophthalmic administration.
Characterization: The prepared nanoparticles should be characterized for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.
Preparation of a Temperature-Triggered In Situ Gelling System
This protocol utilizes the thermosensitive properties of Poloxamer 407.
Materials:
-
This compound
-
Poloxamer 407 (e.g., Pluronic® F127)
-
Hydroxypropyl Methylcellulose (HPMC) (as a viscosity enhancer)
-
Benzalkonium chloride (as a preservative, if required)
-
Purified water
Procedure:
-
Polymer Dispersion (Cold Method): Disperse Poloxamer 407 and HPMC in cold purified water (4-8 °C) with continuous stirring until a clear solution is formed. Keeping the solution cold is crucial for the dissolution of Poloxamer.
-
Drug Dissolution: Once the polymers are fully dissolved, add this compound and any preservative to the solution and stir until completely dissolved.
-
pH Adjustment: Adjust the pH of the formulation to a range suitable for ophthalmic use (typically 6.8-7.4).
-
Volume Make-up: Add purified water to reach the final desired volume.
-
Sterilization: Sterilize the final formulation using an appropriate method, such as filtration through a 0.22 µm filter.
Evaluation: The prepared in situ gel should be evaluated for its gelation temperature, viscosity, mucoadhesive strength, and in vitro drug release characteristics.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization/Sonication: Subject the pre-emulsion to high-pressure homogenization or probe sonication for a specific period to reduce the particle size to the nanometer range.
-
Cooling: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Characterization: The SLNs should be characterized for particle size, polydispersity index, zeta potential, drug entrapment efficiency, and drug release profile.
Synthesis of a Cyclopentolate Prodrug (Conceptual)
A conceptual approach for a hydrolyzable ester prodrug to prolong the action of cyclopentolate.
Objective: To synthesize an ester prodrug of cyclopentolate that undergoes slow hydrolysis in the tear fluid to release the active cyclopentolate. A potential strategy involves esterification of the hydroxyl group on the cyclopentyl ring.
Reaction Scheme (Illustrative):
Cyclopentolate + Long-chain fatty acid chloride (e.g., Stearoyl chloride) in the presence of a base (e.g., Pyridine) -> Cyclopentolate Ester Prodrug + Pyridinium hydrochloride
General Procedure:
-
Dissolution: Dissolve cyclopentolate in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a base, such as pyridine, to the solution.
-
Acylation: Slowly add the long-chain fatty acid chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired cyclopentolate ester prodrug.
Evaluation: The synthesized prodrug needs to be characterized (e.g., by NMR, Mass Spectrometry) and its hydrolysis kinetics in simulated tear fluid should be studied to confirm its slow conversion to the active cyclopentolate.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a muscarinic receptor antagonist. In the eye, it primarily blocks the M3 muscarinic receptors on the iris sphincter muscle and the ciliary muscle.[7] This blockage prevents the binding of acetylcholine, leading to muscle relaxation. The relaxation of the circular iris sphincter muscle results in mydriasis (pupil dilation), while the relaxation of the ciliary muscle leads to cycloplegia (paralysis of accommodation). The M3 receptors are coupled to Gq/11 proteins.[8]
Mechanism of action of this compound.
Experimental Workflow for Developing Long-Acting Formulations
The following diagram illustrates a general workflow for the development and evaluation of long-acting this compound formulations.
Workflow for long-acting formulation development.
Logical Relationship of Formulation Strategies
This diagram shows the relationship between different formulation strategies and the underlying principle of prolonging the duration of action.
Strategies to prolong drug action.
References
- 1. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Onset and duration of cycloplegic action of 1% cyclopentolate - 1% tropicamide combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topical 1% this compound on quantitative pupillometry measurements, tear production and intraocular pressure in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Cyclopentolate Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of cyclopentolate (B1215867) hydrochloride against established and alternative techniques. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, considering factors such as efficiency, environmental impact, and regulatory compliance.
Introduction
Cyclopentolate hydrochloride is an anticholinergic agent used in ophthalmic preparations to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide focuses on a newly developed stability-indicating HPLC method and compares its performance characteristics with a modern, environmentally friendly Ultra-Performance Liquid Chromatography (UPLC) method and the official method prescribed in the United States Pharmacopeia (USP).
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of three distinct chromatographic methods for the analysis of this compound. This allows for a direct comparison of their chromatographic conditions and validation data.
Table 1: Chromatographic Conditions
| Parameter | New Stability-Indicating HPLC Method | Green RP-UPLC Method | USP Assay Method |
| Column | Waters Spherisorb ODS2 C18 (5 µm) | Not Specified | L15 packing (4.6-mm × 15-cm) |
| Mobile Phase | 0.1% heptane-1-sulphonic acid sodium salt in methanol-water (80:20, v/v) | Ethanol (B145695) and Buffer (65:25, v/v), pH 4.25 | Acetonitrile and Buffer (7:3) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Approx. 2 mL/min |
| Detection | UV at 210 nm | Not Specified | UV at 220 nm |
| Temperature | Ambient | Column: 25°C, Sample: 4°C | Ambient |
Table 2: Method Validation Data
| Parameter | New Stability-Indicating HPLC Method | Green RP-UPLC Method | USP Assay Method |
| Linearity Range | 0.1 - 100 µg/mL | 5 - 50 µg/mL | Not explicitly specified, but assay concentration is ~0.1 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Within ±15% of actual amounts | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified | ≤ 2.0% for replicate injections |
| System Suitability | Not Specified | Not Specified | Tailing factor ≤ 2.0, Theoretical plates ≥ 3000 |
Experimental Protocols
Detailed methodologies for the new stability-indicating HPLC method and the green RP-UPLC method are provided below. For the USP assay method, refer to the official United States Pharmacopeia monograph for this compound.
Protocol 1: New Stability-Indicating HPLC Method
This method is designed for the simultaneous determination of this compound and phenylephrine (B352888) hydrochloride in the presence of their degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to obtain a desired concentration.
-
For ophthalmic solutions, dilute the formulation with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic System:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: Waters Spherisorb ODS2 C18, 5 µm particle size.
-
Mobile Phase: Prepare a solution of 0.1% heptane-1-sulphonic acid sodium salt in a mixture of methanol (B129727) and water (80:20, v/v). Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the eluent at 210 nm.
-
Run Time: Sufficient to allow for the elution of all components of interest.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
-
Protocol 2: Green RP-UPLC Method
This method offers a more environmentally friendly and rapid analysis of cyclopentolate and its organic impurities.
-
Sample Preparation:
-
Prepare stock solutions of this compound and its impurities in the mobile phase.
-
Create calibration standards by diluting the stock solutions to concentrations ranging from 5 to 50 µg/mL for cyclopentolate.
-
Prepare sample solutions by dissolving the bulk drug or diluting the ophthalmic solution in the mobile phase to fall within the calibration range.
-
-
Chromatographic System:
-
UPLC System: An ultra-performance liquid chromatograph with a UV detector.
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A mixture of ethanol and a suitable buffer (e.g., phosphate (B84403) buffer) in a ratio of 65:25 (v/v), with the pH adjusted to 4.25.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Sample Temperature: 4°C.
-
Injection Volume: Appropriate for the UPLC system.
-
Detection: Wavelength as determined by the UV spectrum of cyclopentolate.
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve from the standard solutions and determine the concentration of cyclopentolate in the samples.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method for this compound, in accordance with ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Conclusion
The new stability-indicating HPLC method provides a robust and reliable approach for the quality control of this compound, particularly in the presence of potential degradation products. The green RP-UPLC method presents a significant advancement in terms of reduced solvent consumption and faster analysis times, aligning with the principles of green analytical chemistry. The choice of method will depend on the specific requirements of the analysis, including the need for stability-indicating capabilities, desired throughput, and environmental considerations. For routine quality control, the official USP method remains a benchmark. It is recommended that laboratories validate any chosen method under their specific conditions to ensure its suitability for its intended purpose.
Cyclopentolate Hydrochloride: A Comparative Review of Spray vs. Drops in Ocular Research
A comprehensive analysis of cyclopentolate (B1215867) hydrochloride administration, comparing the established drop formulation with the emerging spray delivery method. This guide synthesizes available data on their efficacy, safety, and experimental application in animal models, offering valuable insights for researchers and drug development professionals.
Cyclopentolate hydrochloride is a widely utilized antimuscarinic agent in ophthalmic research and diagnostics, primarily for its mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects. While traditionally administered as eye drops, a spray formulation has been developed as an alternative. This guide provides a comparative overview of these two delivery methods, with a focus on their application and effects observed in animal models. It is important to note that while extensive data exists for the use of cyclopentolate drops in various animal species, research directly comparing spray and drop formulations in these models is currently limited. The available comparative data is primarily from pediatric human studies.
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors in the eye.[1] Specifically, it blocks the muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle.[2][3] This blockade prevents the normal constrictor response to acetylcholine, leading to relaxation of the iris sphincter and subsequent pupil dilation (mydriasis).[1][4] Simultaneously, the paralysis of the ciliary muscle (cycloplegia) prevents the eye from accommodating for near vision.[2][4]
Efficacy in Animal Models: Drops
This compound drops have been evaluated in several animal models, demonstrating effective mydriasis and cycloplegia. The onset, peak effect, and duration of action vary across species.
| Animal Model | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Reference |
| Dogs (Beagles) | 30 minutes | 12 hours | 72 hours | [5] |
| Cats | 20-40 minutes | 40 minutes | 24-36 hours | [6] |
| Rabbits | 10-25 minutes | 25 minutes | 10-12 hours | [6] |
| Horses | Significant dilation from 1 hour | Plateau at 2-3 hours | Up to 172 hours | [7] |
| Donkeys | 30 minutes | - | - | [8] |
Safety and Tolerability in Animal Models: Drops
The safety of this compound drops has been assessed by measuring their effects on intraocular pressure (IOP) and tear production.
| Animal Model | Effect on Intraocular Pressure (IOP) | Effect on Tear Production | Systemic Side Effects | Reference |
| Dogs (Beagles) | No significant effect | No significant effect | Not reported | [5] |
| Cats | Significant increase | Significant decrease | Salivation, vomiting, behavioral changes (aggressiveness, vocalization) | [6][9][10] |
| Rabbits | No significant increase | Temporary decrease in treated eye | Not reported | [6] |
| Horses | No significant effect | No significant effect | No significant effect on digestive function or heart rate with repeated doses | [7][11] |
| Donkeys | Significant increase (30-60 mins post-instillation) | No significant alteration | Not reported | [8] |
Comparative Efficacy and Tolerability: Spray vs. Drops (Human Studies)
Direct comparative studies of cyclopentolate spray versus drops in animal models are lacking in the published literature. However, studies in children provide valuable insights that may inform future animal research. These studies consistently show that the spray formulation is as effective as drops in inducing cycloplegia and is better tolerated by patients.
| Study Population | Efficacy Comparison | Tolerability Comparison | Reference |
| Children (3-8 years) | Spray slightly more effective in pupil dilation; no significant difference in cycloplegic response. | Spray caused less discomfort. | [12] |
| Children (18 months - 6 years) | No statistically significant difference in cycloplegic refractive error. | Spray application was easier to administer and better tolerated. | [13] |
| Children | Equal cycloplegic efficacy. | Spray demonstrated greater tolerance and was easier to administer. | [14] |
| Children (up to 10 years) | Drops achieved adequate cycloplegia more consistently. | Spray was less distressing for children 7 years and younger. | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Evaluation of Mydriasis and Effects on IOP and Tear Production in Beagles
-
Animal Model: Fifteen healthy beagle dogs.[5]
-
Drug Administration: One drop of 1% this compound ophthalmic solution was administered to a randomly selected eye of each dog.[5]
-
Measurements:
-
Timeline: Evaluations were performed before instillation and at 0.5, 1, 2, 4, 8, 12, 24, 30, 36, 48, 54, 60, 72, 84, and 96 hours post-instillation.[5]
-
Environment: Examinations were conducted in a room with a fixed light intensity of 40-55 lux.[5]
Comparative Study in Cats and Rabbits
-
Animal Models: Ten clinically and ophthalmologically healthy domestic cats and ten rabbits.[6][16]
-
Drug Administration: One drop of 1% this compound was administered to the left eye of each animal. The right eye served as a control.[6][16]
-
Measurements:
-
Timeline:
Conclusion and Future Directions
The available data from animal models demonstrates that this compound drops are effective for inducing mydriasis and cycloplegia, although the pharmacodynamic profile and side effects can vary significantly between species. Cats, in particular, appear to be more susceptible to adverse systemic effects and increases in intraocular pressure.[6][9]
While direct comparative studies in animal models are needed, human pediatric data suggests that a spray formulation of this compound could offer significant advantages in terms of ease of administration and improved tolerability, with comparable efficacy to traditional drops.[12][13][14] Future research should aim to bridge the current knowledge gap by conducting direct comparative studies of cyclopentolate spray and drops in relevant animal models. Such studies would be invaluable for preclinical drug development and for refining ophthalmic research protocols, potentially leading to more efficient and less stressful procedures for laboratory animals. Key areas for investigation should include pharmacokinetic profiles, local tissue distribution, and a thorough assessment of systemic absorption and side effects for both formulations.
References
- 1. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. Cyclopentolate Monograph for Professionals - Drugs.com [drugs.com]
- 5. Effect of topical 1% this compound on tear production, pupil size, and intraocular pressure in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of topical 1% this compound on quantitative pupillometry measurements, tear production and intraocular pressure in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. actaveterinaria.rs [actaveterinaria.rs]
- 11. Effect of topical cyclopentolate alone or combined with phenylephrine in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of drop instillation and spray application of 1% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparative study of cyclopentolate drops versus spray in cycloplegia in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A prospective comparison between cyclopentolate spray and drops in pediatric outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclopentolate Hydrochloride Salt Forms for Ophthalmic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different salt forms of cyclopentolate (B1215867), a key anticholinergic agent used in ophthalmic preparations. This analysis, supported by available experimental data, aims to inform researchers and formulation scientists on the selection of the optimal salt form for desired clinical performance.
Introduction to Cyclopentolate and its Salt Forms
Cyclopentolate is a muscarinic antagonist that blocks the action of acetylcholine (B1216132) in the eye.[1][2] This antagonism leads to mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), making it an essential drug for diagnostic eye examinations and the treatment of certain ocular conditions.[2] While cyclopentolate hydrochloride is the most commonly used salt form, other forms, such as cyclopentolate polygalacturonate, have been investigated for their potential to modify the drug's release profile and clinical effects.[3] The choice of salt form can significantly impact a drug's physicochemical properties, including solubility, stability, and hygroscopicity, which in turn affect its formulation, bioavailability, and therapeutic efficacy.
Physicochemical Properties: A Comparative Analysis
A thorough comparison of the physicochemical properties of different cyclopentolate salt forms is crucial for formulation development. While extensive data is available for the hydrochloride salt, specific quantitative data for the polygalacturonate salt is less reported in publicly available literature.
Table 1: Comparison of Physicochemical Properties of Cyclopentolate Salt Forms
| Property | This compound | Cyclopentolate Polygalacturonate | Supporting Experimental Data |
| Appearance | White to off-white crystalline powder[4] | Data not available | Visual inspection |
| Solubility | Freely soluble in water; slightly soluble in alcohol and acetone.[4] | Expected to have modified solubility due to the polymeric nature of the counter-ion. Specific quantitative data is not readily available. | Standard solubility assays (e.g., shake-flask method) would be required for a direct comparison. |
| Melting Point | 135–138°C (decomposes)[4] | Data not available | Differential Scanning Calorimetry (DSC) |
| Hygroscopicity | Hygroscopic[4] | The hygroscopicity of polygalacturonate salts can vary.[5] Specific data for cyclopentolate polygalacturonate is not available. | Dynamic Vapor Sorption (DVS) analysis would be necessary to compare the moisture uptake profiles. |
| Stability | Stable under normal conditions.[4] Ophthalmic solutions are stable for extended periods under refrigerated conditions.[6][7] | The stability of the polygalacturonate salt in solution would need to be determined. | Stability-indicating HPLC methods are used to assess chemical stability over time under various storage conditions. |
| pH of 1% solution | 5.0 to 5.4 | Data not available | pH metry |
In Vivo Performance: A Clinical Perspective
A study comparing the ocular effects and plasma concentrations of three different cyclopentolate formulations provides valuable insights into the in vivo performance of the hydrochloride and polygalacturonate salts.
Table 2: In Vivo Comparison of this compound and Polygalacturonate Formulations
| Parameter | This compound (1% w/v in saline) | Cyclopentolate Polygalacturonate (corresponding amount in saline) | Cyclopentolate Polygalacturonate (corresponding amount in acetate (B1210297) buffer) | Supporting Experimental Data |
| Peak Plasma Concentration (Cmax) | ~3 ng/mL[3] | ~3 ng/mL[3] | ~3 ng/mL[3] | Radioreceptor Assay |
| Time to Peak Plasma Concentration (Tmax) | Within 30 minutes[3] | Within 30 minutes[3] | Within 30 minutes[3] | Radioreceptor Assay |
| Elimination Half-life | ~111 minutes (mean for all formulations)[3] | ~111 minutes (mean for all formulations)[3] | ~111 minutes (mean for all formulations)[3] | Radioreceptor Assay |
| Maximal Mydriatic Effect | Reached within ~15 minutes[3] | Reached within ~15 minutes[3] | Reached within ~15 minutes[3] | Pupillometry |
| Cycloplegic Response | Intense cycloplegic response achieved within a few minutes.[3] | More intense cycloplegic response, especially at later time points.[3] | More intense cycloplegic response, especially at later time points.[3] | Measurement of near-point of vision |
The study indicated no statistically significant differences in the systemic absorption (plasma drug concentration time-course) between the hydrochloride and polygalacturonate salt formulations.[3] However, the cycloplegic response was reported to be more intense with the polygalacturonate formulations, particularly at later time points, suggesting a potential for a more sustained local effect.[3]
Mechanism of Action: Signaling Pathway
Cyclopentolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the eye.[8][9] Specifically, it blocks the M3 subtype of mAChRs located on the sphincter muscle of the iris and the ciliary muscle.
Caption: Mechanism of action of cyclopentolate.
By blocking the M3 receptors, cyclopentolate prevents the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. This results in the relaxation of the iris sphincter muscle (causing mydriasis) and the ciliary muscle (causing cycloplegia).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Testing of this compound Ophthalmic Solutions
This method is adapted from published stability studies of extemporaneously prepared ophthalmic solutions.[6][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH adjusted to 5.0 with acetic acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions from the ophthalmic formulations by diluting them with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the chromatograph.
-
The retention time for cyclopentolate is typically around 6-8 minutes under these conditions.
-
Quantify the amount of cyclopentolate in the samples by comparing the peak area with that of the standard.
-
Assess stability by analyzing samples at various time points under different storage conditions (e.g., refrigerated, room temperature, accelerated). A decrease in the main peak area and the appearance of degradation peaks would indicate instability.
-
Caption: Experimental workflow for HPLC analysis.
Radioreceptor Assay for Cyclopentolate in Plasma
This protocol provides a general framework for a radioreceptor assay to determine the concentration of muscarinic antagonists like cyclopentolate in biological samples.[11][12][13]
-
Materials:
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).
-
Receptor Source: Rat brain cortex homogenate or cell lines expressing muscarinic receptors.
-
Unlabeled Ligand: Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of cyclopentolate of known concentrations.
-
Sample Preparation: Extract cyclopentolate from plasma samples using an appropriate solvent extraction method.
-
Incubation: In test tubes, combine the receptor preparation, radioligand, and either the standard solution or the extracted plasma sample. For non-specific binding determination, add an excess of unlabeled atropine.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Construct a standard curve by plotting the percentage of inhibition of radioligand binding versus the concentration of the cyclopentolate standards. Determine the concentration of cyclopentolate in the plasma samples by interpolating their percentage of inhibition on the standard curve.
-
Caption: Workflow for a radioreceptor assay.
Conclusion and Future Directions
The available evidence suggests that while this compound is a well-characterized and effective salt form, cyclopentolate polygalacturonate may offer advantages in terms of a more prolonged cycloplegic effect without altering systemic absorption. However, a comprehensive head-to-head comparison is hampered by the lack of publicly available data on the physicochemical properties of the polygalacturonate salt.
Future research should focus on:
-
Full Physicochemical Characterization: A detailed study of the solubility, stability, hygroscopicity, and solid-state properties of cyclopentolate polygalacturonate is warranted.
-
Formulation Development and In Vitro Release Studies: Comparative studies on the formulation of different salt forms into ophthalmic delivery systems and their in vitro drug release profiles would provide valuable pre-clinical data.
-
Further Clinical Evaluation: Well-controlled clinical trials directly comparing optimized formulations of different cyclopentolate salt forms are needed to definitively establish their relative clinical efficacy and safety profiles.
By addressing these knowledge gaps, researchers and drug development professionals can make more informed decisions in the selection of the optimal cyclopentolate salt form for improved ophthalmic therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Articles [globalrx.com]
- 3. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Cyclopentolate used for? [synapse.patsnap.com]
- 5. Revising the hygroscopicity of inorganic sea salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of extemporaneously prepared ophthalmic solutions for mydriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopentolate Hydrochloride and Other Cycloplegics for Refractive Error Measurement in Primates
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of refractive error is fundamental in vision research, particularly in primate models which are crucial for understanding human ocular development and disease. Achieving cycloplegia, the paralysis of the ciliary muscle to inhibit accommodation, is essential for obtaining reliable and repeatable refractive measurements. Cyclopentolate (B1215867) hydrochloride is a commonly used cycloplegic agent, but its performance relative to other available drugs warrants careful consideration for specific research applications. This guide provides an objective comparison of cyclopentolate hydrochloride with other cycloplegic agents, supported by experimental data, to aid in the selection of the most appropriate agent for refractive error measurement in primates.
Comparative Analysis of Cycloplegic Agents
While extensive comparative data in non-human primates is limited, studies in humans, particularly children with active accommodation similar to that in many primate species, provide valuable insights. The three most commonly used cycloplegic agents in clinical and research settings are cyclopentolate, atropine (B194438), and tropicamide (B1683271).[1]
| Feature | This compound | Atropine Sulfate | Tropicamide |
| Concentration | 0.5% - 1% | 0.5% - 1% | 0.5% - 1% |
| Onset of Action | 30-45 minutes[1] | Slow, requires several days of administration for full effect[1] | ~30 minutes[1] |
| Peak Effect | ~90 minutes[2] | Not applicable for single-dose refraction | ~55 minutes[2] |
| Duration of Action | 24-48 hours[1] | Up to 15 days[1] | 6-7 hours[1] |
| Efficacy | Considered effective for routine cycloplegia, though may be less potent than atropine in cases of high hyperopia.[3][4][5] | Considered the "gold standard" for achieving complete cycloplegia.[1] | Generally considered a weaker cycloplegic than cyclopentolate and atropine, but often sufficient for myopic individuals.[6][7] |
| Key Advantages | Rapid onset and relatively short duration compared to atropine.[1][4] | Most potent cycloplegic agent. | Very rapid onset and short duration, leading to quicker recovery.[1] |
| Key Disadvantages | Longer duration of action and mydriasis compared to tropicamide can cause visual difficulties.[8] | Very long duration of action and potential for systemic side effects.[1] | May not provide sufficient cycloplegia in all cases, particularly in young subjects or those with hyperopia.[7][9] |
Quantitative Comparison of Cycloplegic Efficacy
The following table summarizes the mean change in spherical equivalent (SE) post-cycloplegia as reported in comparative studies. A larger positive shift indicates a greater relaxation of accommodation.
| Study Population | Cyclopentolate (1%) Mean SE Change (Diopters) | Tropicamide (0.5% or 1%) Mean SE Change (Diopters) | Atropine (1%) Mean SE Change (Diopters) | Key Findings |
| Chinese Young Adults[1][6] | +0.39 D (±0.66 D) | +0.39 D (±0.34 D) | Not Assessed | No significant difference in cycloplegic effect was observed between cyclopentolate and tropicamide in this population.[1][6] |
| Children (4-17 years)[3][4] | +1.75 D (±1.95 D) | Not Assessed | +1.93 D (±2.0 D) | Atropine induced a statistically significant, but clinically small, greater cycloplegic effect than cyclopentolate.[3][4] |
Experimental Protocols
Protocol 1: Cycloplegic Refraction in Rhesus Monkeys using Tropicamide
This protocol is adapted from studies involving adolescent rhesus monkeys (Macaca mulatta).[10][11]
-
Anesthesia: The animal is first anesthetized. A common regimen includes ketamine hydrochloride (20 mg/kg) and acepromazine (B1664959) maleate (B1232345) (0.2 mg/kg).[10]
-
Cycloplegia Induction: Two drops of 1% tropicamide are instilled topically into the eye.
-
Waiting Period: A period of 20-30 minutes is allowed for the cycloplegic agent to take effect.[10][11]
-
Refractive Error Measurement:
-
Retinoscopy: A streak retinoscope and hand-held lenses are used to measure the refractive correction along the pupillary axis. Measurements are typically performed by multiple investigators to ensure accuracy, and the average is taken.[10]
-
Autorefraction: A handheld or tabletop autorefractor can also be used to obtain objective measurements of refractive error.[10]
-
Protocol 2: Comparative Cycloplegic Refraction in Humans (Children)
This protocol outlines a comparative study design used to evaluate cyclopentolate and atropine in children.[4]
-
Initial Refraction: An initial retinoscopy is performed after the administration of two drops of 1% cyclopentolate in each eye.
-
Washout Period: A washout period of one week is observed.
-
Second Refraction: The patient is administered 1% atropine ointment twice daily for three days.
-
Final Measurement: Retinoscopy is repeated by the same masked optometrist to measure the refractive error under atropine-induced cycloplegia.
-
Data Analysis: The spherical equivalents obtained with each drug are then statistically compared.[4]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for cycloplegic refraction experiments.
Caption: Workflow for cycloplegic refraction in primates.
Caption: Workflow for a comparative cycloplegic drug study.
Signaling Pathway of Anticholinergic Cycloplegics
Cyclopentolate, atropine, and tropicamide are all anticholinergic agents. They function by blocking the muscarinic acetylcholine (B1216132) receptors in the ciliary muscle and the iris sphincter muscle. This blockage prevents the parasympathetic nervous system from inducing muscle contraction, leading to paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis).
Caption: Simplified signaling pathway of anticholinergic cycloplegics.
Conclusion
The choice of cycloplegic agent for refractive error measurement in primates depends on the specific requirements of the study.
-
Atropine remains the most potent cycloplegic agent and is the gold standard for studies requiring complete and sustained abolition of accommodation.[1] However, its long duration of action makes it less practical for routine or frequent measurements.
-
This compound offers a good balance between efficacy and duration of action, making it a suitable choice for many research applications where a reliable but not necessarily complete cycloplegia is needed.[1][4]
-
Tropicamide is advantageous when a very rapid onset and short duration of action are desired, minimizing the recovery time for the animal.[1] This makes it a good option for screening purposes or when minimal disruption to the animal's normal visual function is a priority. However, its efficacy in achieving full cycloplegia, especially in younger primates or those with hyperopia, may be a limitation.[7][9]
Researchers should carefully consider the trade-offs between the potency, onset, and duration of action of these agents to select the most appropriate cycloplegic for their specific experimental goals in primate vision research. It is also important to note that the data presented is largely derived from human studies and should be cautiously extrapolated to primate models, with pilot studies recommended to validate the chosen protocol for a specific primate species.
References
- 1. reviewofmm.com [reviewofmm.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reviewofmm.com [reviewofmm.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. ijsre.com.ng [ijsre.com.ng]
- 10. Objective and Subjective Refractive Error Measurements in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature of the Refractive Errors in Rhesus Monkeys (Macaca mulatta) with Experimentally Induced Ametropias - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Time from Cyclopentolate Hydrochloride and Atropine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the recovery time from two commonly used cycloplegic and mydriatic agents: cyclopentolate (B1215867) hydrochloride and atropine (B194438). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of the performance of these two drugs, with a focus on the duration of their effects on pupillary dilation and accommodation.
Executive Summary
Cyclopentolate hydrochloride and atropine are both anticholinergic drugs that act as non-selective muscarinic receptor antagonists. Their primary ophthalmological application is to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic and therapeutic purposes. While both drugs achieve these effects through the same mechanism of action, a critical difference lies in their duration of action and subsequent recovery time. Cyclopentolate is characterized by a relatively rapid onset and short duration of action, making it a common choice for routine cycloplegic refraction. In contrast, atropine is a more potent and longer-acting agent, often reserved for cases requiring profound and sustained cycloplegia. This guide details the recovery profiles of both drugs, presents available quantitative data, outlines typical experimental protocols for their comparison, and visualizes their mechanism of action.
Data Presentation: Recovery Time Comparison
The following table summarizes the typical recovery times for mydriasis and cycloplegia following the administration of 1% this compound and 1% atropine sulfate (B86663) ophthalmic solutions. It is important to note that recovery times can vary based on individual factors such as iris pigmentation, age, and the specific dosage administered.
| Parameter | This compound (1%) | Atropine Sulfate (1%) |
| Recovery from Mydriasis (Return to Baseline Pupil Size) | ~ 24 hours[1] | 7 to 14 days[1] |
| Recovery from Cycloplegia (Return of Accommodation) | 6 to 24 hours[1][2] | 8 to 14 days[1] |
| Peak Cycloplegic Effect | 30 to 45 minutes[1] | At least 3 hours (requiring multiple doses over 3 days for full effect)[1] |
Mechanism of Action
Both cyclopentolate and atropine function by competitively blocking muscarinic acetylcholine (B1216132) receptors (primarily the M3 subtype) in the iris sphincter muscle and the ciliary muscle of the eye.[3][4]
-
In the iris sphincter muscle: Blockade of M3 receptors prevents the muscle from contracting in response to acetylcholine, leading to unopposed action of the radially oriented dilator muscle and resulting in mydriasis.
-
In the ciliary muscle: Antagonism of M3 receptors paralyzes the ciliary muscle, preventing it from contracting to increase the curvature of the lens for near vision. This results in cycloplegia.
The prolonged effect of atropine is attributed to its higher affinity for muscarinic receptors and slower dissociation rate compared to cyclopentolate.
Signaling Pathway of Muscarinic Receptor Antagonism
References
A Comparative Guide to Generic vs. Brand-Name Cyclopentolate Hydrochloride Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Cyclopentolate (B1215867) Hydrochloride
Cyclopentolate hydrochloride is a widely used anticholinergic agent in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3][4][5] These actions are crucial for conducting thorough eye examinations, particularly retinoscopy and refraction in pediatric patients, and for the treatment of certain inflammatory conditions of the eye.[6][7] The active ingredient, cyclopentolate, functions by blocking muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary body muscles.[1][3][6]
Brand-name this compound solutions, such as Cyclogyl®, have been the standard for many years. With the expiration of patents, generic versions have become available, offering a more cost-effective alternative. This guide will delve into the key parameters that establish the equivalence between these generic and brand-name formulations.
II. Regulatory Framework for Equivalence
The FDA requires generic drugs to be bioequivalent to their brand-name counterparts.[7][8][9][10] For ophthalmic solutions, this means the generic product must deliver the same amount of active ingredient to the site of action at the same rate and to the same extent as the brand-name product.[8] While systemic bioavailability studies are standard for many oral drugs, they are often not feasible or relevant for ophthalmic solutions where the site of action is local.[7]
Therefore, the FDA employs a comprehensive approach to establish bioequivalence for ophthalmic generics, which includes:
-
Pharmaceutical Equivalence: The generic product must contain the same active ingredient, in the same dosage form and strength, and for the same route of administration.[7]
-
Bioequivalence through In Vitro Studies: Demonstrating equivalence in physicochemical properties is critical. This includes parameters such as pH, viscosity, osmolality, and particle size (for suspensions).
-
Inactive Ingredient Comparison: Generic ophthalmic solutions are generally expected to have the same qualitative (Q1) and quantitative (Q2) composition of inactive ingredients as the brand-name product.[9] Minor differences in certain excipients like preservatives, buffers, or tonicity agents may be permissible if supported by data demonstrating no impact on safety or efficacy.[9]
III. Data Presentation: Expected Equivalence
The following tables summarize the expected comparative data between a hypothetical generic this compound solution and its brand-name counterpart, based on the principles of bioequivalence.
Table 1: Physicochemical Properties
| Parameter | Brand-Name Cyclopentolate HCl | Generic Cyclopentolate HCl (Expected) | Acceptance Criteria for Equivalence |
| Active Ingredient | This compound | This compound | Identical |
| Concentration | 1% (or other specified strength) | 1% (or other specified strength) | ± 5% of the label claim |
| pH | 3.0 - 5.5 | 3.0 - 5.5 | Within the same range as the brand-name |
| Viscosity | Specified range | Within a comparable range | ± 15% of the brand-name's mean viscosity |
| Osmolality | Specified range | Within a comparable range | ± 10% of the brand-name's mean osmolality |
| Preservative | e.g., Benzalkonium Chloride 0.01% | Typically the same | Qualitatively and quantitatively the same |
Table 2: Clinical Performance and Safety Profile (Expected)
| Parameter | Brand-Name Cyclopentolate HCl | Generic Cyclopentolate HCl (Expected) |
| Onset of Mydriasis | 30-60 minutes | 30-60 minutes |
| Maximum Mydriasis | Achieved within 30-60 minutes | Achieved within 30-60 minutes |
| Duration of Mydriasis | Up to 24 hours, may be longer | Up to 24 hours, may be longer |
| Onset of Cycloplegia | 25-75 minutes | 25-75 minutes |
| Maximum Cycloplegia | Achieved within 25-75 minutes | Achieved within 25-75 minutes |
| Duration of Cycloplegia | 6-24 hours | 6-24 hours |
| Common Adverse Events | Burning/stinging upon instillation, blurred vision, photophobia | Burning/stinging upon instillation, blurred vision, photophobia |
| Systemic Side Effects | Rare, but can include CNS disturbances, especially in children | Rare, but can include CNS disturbances, especially in children |
IV. Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to establish the equivalence of a generic this compound solution.
1. Physicochemical Analysis
-
High-Performance Liquid Chromatography (HPLC) for Active Ingredient Concentration:
-
Objective: To quantify the concentration of this compound.
-
Method: A validated HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer), and detector (e.g., UV at a specific wavelength) is used. A standard curve is generated using known concentrations of a this compound reference standard. The concentration in the test samples is then determined by comparing their peak areas to the standard curve.
-
-
pH Measurement:
-
Objective: To measure the pH of the ophthalmic solution.
-
Method: A calibrated pH meter is used to measure the pH of the solution at a controlled temperature (e.g., 25°C).
-
-
Viscosity Determination:
-
Objective: To measure the viscosity of the solution.
-
Method: A viscometer (e.g., a cone and plate or a capillary viscometer) is used to measure the viscosity at a specified shear rate and temperature.
-
-
Osmolality Measurement:
-
Objective: To determine the osmolality of the solution.
-
Method: An osmometer (e.g., a freezing point depression osmometer) is used to measure the osmolality of the solution.
-
2. Clinical Efficacy and Safety Assessment (Hypothetical Protocol)
-
Objective: To compare the mydriatic and cycloplegic effects, as well as the safety and tolerability, of the generic and brand-name solutions.
-
Study Design: A randomized, double-masked, parallel-group or crossover clinical trial.
-
Study Population: A cohort of healthy volunteers or patients requiring cycloplegic refraction.
-
Methodology:
-
Baseline Measurements: Pupil diameter (in controlled lighting conditions) and accommodative amplitude are measured using a pupilometer and an autorefractor/phoropter, respectively.
-
Randomization and Instillation: Participants are randomly assigned to receive either the generic or brand-name this compound solution. A single drop is instilled into the designated eye(s).
-
Post-Instillation Assessments: Pupil diameter and accommodative amplitude are measured at predefined time points (e.g., 15, 30, 45, 60, 90, 120 minutes, and at 6, 12, and 24 hours post-instillation).
-
Safety and Tolerability: Subjects are monitored for adverse events, including burning, stinging, blurred vision, and photophobia, using a standardized questionnaire and ocular examinations.
-
V. Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Clinical Equivalence
Caption: Workflow for a clinical equivalence trial.
VI. Conclusion
Based on the stringent regulatory requirements for bioequivalence, generic this compound ophthalmic solutions are expected to exhibit a therapeutic and safety profile equivalent to their brand-name counterparts. While direct comparative clinical data is scarce in the public domain, the rigorous assessment of physicochemical properties and, when required, clinical endpoints, ensures that patients and healthcare providers can have confidence in the interchangeability of these products. It is important for researchers and clinicians to be aware that minor differences in excipients, though generally not clinically significant, could theoretically lead to variations in tolerability for some sensitive individuals. Therefore, continued post-market surveillance and reporting of any unexpected outcomes remain a crucial aspect of ensuring patient safety.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. Cyclopentolate (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. mynextgenrx.com [mynextgenrx.com]
- 6. drugs.com [drugs.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Branded or Generic: Which Eye Drops Do You Choose? | Glaucoma Australia [glaucoma.org.au]
- 9. Equivalent But Not Exactly the Same | Ophthalmology Management [pv-om-staging.hbrsd.com]
- 10. What Makes an Ophthalmic Generic Bioequivalent? | Ophthalmology Management [ophthalmologymanagement.com]
A Comparative Guide to Validating Cyclopentolate Hydrochloride Activity: Bioassays vs. Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different methodologies for the validation and measurement of cyclopentolate (B1215867) hydrochloride activity. We will explore an in vivo bioassay that measures the physiological effect of the drug, alongside robust analytical techniques—spectrophotometry and High-Performance Liquid Chromatography (HPLC)—that quantify the compound itself. This guide will delve into the experimental protocols for each method, present comparative performance data, and illustrate the underlying mechanisms and workflows.
Cyclopentolate hydrochloride is a synthetic antimuscarinic agent widely used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic procedures.[1] Accurate and reliable measurement of its activity is crucial for quality control, formulation development, and clinical efficacy studies.
Comparison of Methodologies
The choice of method for assessing this compound depends on the specific objective. A bioassay is essential for determining the biological or physiological effect of the drug, reflecting its interaction with its target receptors. In contrast, analytical methods like spectrophotometry and HPLC provide precise quantification of the active pharmaceutical ingredient (API) in a given formulation.
| Parameter | In Vivo Bioassay (Pupillometry) | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of physiological response (pupil dilation) following topical administration. | Quantification based on the absorbance of light by the molecule at a specific wavelength. | Separation and quantification of the compound from a mixture based on its interaction with a stationary phase. |
| Primary Measurement | Change in pupil diameter (mm) or area (mm²) over time. | Absorbance units. | Peak area or height in a chromatogram. |
| Information Provided | Biological activity and efficacy (potency and duration of action). | Concentration of the drug in a sample. | Concentration, purity, and stability of the drug. |
| Typical Application | Preclinical and clinical studies, efficacy testing of new formulations. | Routine quality control, concentration determination in simple formulations. | Quality control, stability studies, impurity profiling, quantification in complex mixtures. |
| Linear Range | N/A (Dose-response curve) | 20-240 µg/mL[2] | 5-50 µg/mL[3] |
| Advantages | Directly measures the desired biological effect. | Simple, rapid, and cost-effective. | High specificity, sensitivity, and accuracy; can separate from degradation products. |
| Disadvantages | High variability, requires ethical approval for animal/human studies, complex protocol. | Susceptible to interference from other substances that absorb at the same wavelength. | Requires more complex instrumentation and skilled operators, longer analysis time. |
Signaling Pathway of this compound
This compound is a muscarinic antagonist. It competitively blocks muscarinic acetylcholine (B1216132) receptors in the iris sphincter muscle and the ciliary muscle of the eye. This blockage prevents acetylcholine from binding to these receptors, leading to relaxation of the iris sphincter muscle (causing mydriasis) and paralysis of the ciliary muscle (causing cycloplegia).[1]
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopentolate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopentolate Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields. | Protects eyes from dust particles. |
| Goggles | Chemical splash goggles. | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2][3][4] | Prevents skin contact with the chemical. Regularly inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Full Suit | Recommended in the case of a large spill.[5] | ||
| Respiratory Protection | Dust Respirator | NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection such as an FFP3 respirator.[5][6] | Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[7] The use of a powered air-purifying respirator (PAPR) may be considered for operations with a higher potential for dust generation. |
Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a laboratory fume hood or other local exhaust ventilation to minimize airborne concentrations.[1][5]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transferring:
-
Handle this compound as a solid to avoid generating dust.
-
If possible, use a balance with a draft shield.
-
Use appropriate tools (e.g., spatulas) to transfer the powder.
-
Close the container tightly after use.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Spill Management Plan
In the event of a spill, a prompt and organized response is crucial. The following workflow outlines the steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials, including unused product, contaminated PPE, and spill cleanup debris, should be collected in a designated, properly labeled hazardous waste container.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) department.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8][9] Do not dispose of this compound down the drain or in the regular trash.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. scandiagear.com [scandiagear.com]
- 3. cintas.com [cintas.com]
- 4. southland.com.au [southland.com.au]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
